molecular formula C11H10ClNO2 B1392286 Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate CAS No. 762288-06-2

Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

Cat. No.: B1392286
CAS No.: 762288-06-2
M. Wt: 223.65 g/mol
InChI Key: KIDKWAXCVMNPDL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDKWAXCVMNPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, spectroscopic signature, synthesis, and applications, grounded in authoritative scientific data.

Core Chemical Identity and Physicochemical Properties

This compound is a functionalized indole, a heterocyclic scaffold of immense importance in the field of medicinal chemistry. The indole nucleus is a prevalent motif in numerous natural products and FDA-approved pharmaceuticals, recognized for its broad range of biological activities, including antiviral and anticancer properties.[1] This specific derivative, featuring chloro, methyl, and methyl carboxylate substitutions, serves as a versatile intermediate for constructing more complex, biologically active molecules.

1.1. Key Identifiers

  • Chemical Name: this compound

  • CAS Number: 762288-06-2[2]

  • Molecular Formula: C₁₁H₁₀ClNO₂[2]

  • Chemical Structure:

    alt text

1.2. Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known properties for this indole derivative.

PropertyValueSource
Molecular Weight 223.66 g/mol [2]
Appearance Dark yellow powder[1]
Purity Typically ≥98%Commercially available data
InChI Key Information not available in search results
Solubility Soluble in common organic solvents like CDCl₃, EtOAc, and MeOHInferred from synthesis protocols[1]

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in chemical synthesis. The following spectroscopic data provides a definitive fingerprint for this compound. The data is consistent with the assigned structure and is crucial for quality control in any synthetic application.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment of hydrogen atoms in the molecule.

  • Dataset: (CDCl₃) δ 8.43 (brs, -NH), 8.05 (d, J = 2 Hz, 1H), 7.21 (d, J = 8.5 Hz, 1H), 7.14 (dd, J = 8.5 Hz, 2 Hz, 1H), 3.94 (s, 3H), 2.74 (s, 3H).[1]

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton data, identifying all unique carbon environments.

  • Dataset: (CDCl₃) δ 166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2.[1]

2.3. High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition and molecular weight with high precision.

  • Dataset: (ESI) m/z 246.0291 [M+Na]⁺, calculated for C₁₁H₁₀ClNO₂Na: 246.0292.[1]

Synthesis: A Modern Approach

The construction of the indole core is a classic challenge in organic chemistry. Modern methods offer improved efficiency, yield, and regioselectivity. A highly effective procedure for synthesizing this compound involves a palladium-catalyzed intramolecular oxidative coupling.[1]

3.1. Rationale Behind the Method

This synthetic strategy is favored for several reasons:

  • Efficiency: The use of microwave irradiation dramatically reduces reaction times from hours to minutes, accelerating the discovery process.

  • Versatility: The palladium-catalyzed C-H activation/C-C bond formation is highly versatile and tolerates a wide range of functional groups on the aniline starting material.[1]

  • High Yield & Regioselectivity: This method consistently produces the desired indole isomer in excellent yields.[1]

3.2. Synthesis Workflow

The diagram below illustrates the key transformation in the synthesis of the target compound from a substituted N-aryl enamine precursor.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product start_node Substituted Aniline (e.g., 4-chloroaniline) intermediate_node N-Aryl Enamine start_node->intermediate_node Reaction with β-keto ester product_node Methyl 5-chloro-2-methyl- 1H-indole-3-carboxylate intermediate_node->product_node Pd-Catalyzed Intramolecular Coupling + Microwave Irradiation

Caption: Palladium-catalyzed synthesis workflow.

3.3. Detailed Experimental Protocol

The following protocol is adapted from established literature for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives.[1]

  • Preparation of the Enamine Intermediate:

    • In a suitable reaction vessel, combine the appropriately substituted aniline (1.0 eq) with a β-keto ester such as methyl acetoacetate (1.1 eq).

    • The reaction can be catalyzed by a mild acid and is often performed in a solvent like toluene with azeotropic removal of water.

  • Intramolecular Cyclization:

    • To the crude enamine intermediate, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

    • Add an oxidant, such as Cu(OAc)₂ or Ag₂CO₃ (2.0 eq), to facilitate the catalytic cycle.

    • The neat mixture of reactants is then subjected to microwave irradiation. A typical condition is 120-150 °C for 15-30 minutes.

    • Causality Note: Microwave heating provides rapid and uniform energy transfer, which is crucial for driving the C-H activation and subsequent cyclization efficiently, minimizing side product formation.

  • Work-up and Purification:

    • After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate (EtOAc).

    • The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude material is purified via flash chromatography or semi-preparative HPLC to yield the final product as a dark yellow powder.[1]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold for building molecules with significant therapeutic potential.

4.1. Intermediate in Kinase Inhibitor Synthesis

The 5-chloro-indole core is a privileged structure in the design of kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR).[3]

  • EGFR Inhibition: Mutations in EGFR, such as T790M, can lead to resistance to first-generation cancer therapies.[4] Novel indole-based derivatives are actively being developed to inhibit both wild-type and mutant forms of EGFR, offering a path to overcome drug resistance in non-small cell lung cancer (NSCLC).[3][4]

  • Drug Analogs: This compound provides a ready starting point for derivatization at the N1 (indole nitrogen) and C3 (carboxylate) positions to synthesize libraries of potential drug candidates.

4.2. General Pharmaceutical Development

Beyond oncology, this indole derivative is a valuable building block for:

  • Neurological Disorders: It serves as an intermediate in the synthesis of compounds targeting various central nervous system pathways.[5]

  • Antiparasitic Agents: The indole-2-carboxamide scaffold, a close relative, has been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]

  • Agrochemicals: The biological activity of indole derivatives extends to agriculture, where they are used to develop novel crop protection products.[5]

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific, comprehensive toxicology profile is not publicly available, best practices for handling similar chemical reagents should be strictly followed.

5.1. Hazard Assessment

  • Assume the compound is hazardous upon acute exposure. General hazard statements for related chemicals include toxicity if swallowed, inhaled, or in contact with skin.

  • Avoid generating dust or aerosols.

  • The compound's long-term toxicological properties have not been fully investigated.

5.2. Recommended Handling Procedures

  • Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves, a lab coat, and ANSI-approved safety glasses or goggles.[8]

    • If there is a risk of inhalation, use a properly fitted respirator.

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

5.3. Storage and Stability

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Stability: The product is chemically stable under standard ambient conditions.[7] Avoid exposure to strong oxidizing agents and extreme heat.

References

An In-Depth Technical Guide to the Spectroscopic Interpretation of Substituted Indole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of substituted indole carboxylates. This class of molecules is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] Accurate and unambiguous structural elucidation is therefore paramount. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output, providing field-proven insights to ensure data integrity and confident interpretation.

The Central Role of Spectroscopy in Indole Chemistry

The indole ring system, a fusion of benzene and pyrrole rings, presents a unique electronic environment. The addition of a carboxylate group (ester or carboxylic acid) and further substitutions on the ring system create complex molecules whose identity must be rigorously confirmed. Spectroscopic techniques are the primary tools for this task. A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides orthogonal data points that, when combined, leave no room for structural ambiguity. This guide details the principles and practical application of each technique in the context of these important heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For substituted indole carboxylates, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of protons on the indole core are highly sensitive to the nature and position of substituents.

Causality Behind Chemical Shifts: The indole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing electron density, particularly at the C3 position. An electron-withdrawing carboxylate group, typically at C2 or C3, will deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (e.g., methoxy, alkyl) will shield protons, shifting them upfield.

Key Spectral Features:

  • N-H Proton: The proton on the indole nitrogen (N1-H) is typically a broad singlet appearing far downfield, often between δ 8.0 and 12.5 ppm, due to its acidic nature and potential for hydrogen bonding.[3][4]

  • Aromatic Protons (C4-C7): These protons on the benzene portion of the indole ring typically appear in the range of δ 7.0-8.0 ppm.[4][5] Their coupling patterns (doublets, triplets, or multiplets) are diagnostic of the substitution pattern on the benzene ring. For example, a proton at C7 coupled only to the C6 proton will appear as a doublet.

  • C3-H Proton: If unsubstituted, the C3 proton is often a singlet or a finely coupled multiplet around δ 7.2-8.3 ppm, depending on the substituent at C2.[3][5]

  • Ester Protons: The protons of the ester group (e.g., the methyl of a methyl carboxylate) will have characteristic shifts. For instance, the methyl protons of a methyl ester typically appear as a sharp singlet around δ 3.8-3.9 ppm.[3]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Indole Carboxylates

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity (Typical)Notes
N1-H8.0 - 12.5broad singletPosition is solvent and concentration-dependent. May exchange with D₂O.[4]
C3-H7.2 - 8.3singlet / multipletHighly sensitive to the C2 substituent.
C4-H, C7-H7.5 - 8.3doublet / multipletTypically the most downfield of the benzene ring protons.[3]
C5-H, C6-H7.0 - 7.5triplet / multipletFound in the more crowded region of the aromatic spectrum.[3][5]
Ester (-OCH₃)3.8 - 3.9singletFor methyl esters.[3]
Ester (-OCH₂CH₃)4.2 - 4.4 (q), 1.3 - 1.5 (t)quartet, tripletFor ethyl esters, showing characteristic ethyl group coupling.[5]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment.

Key Spectral Features:

  • Carbonyl Carbon (C=O): The ester or carboxylic acid carbonyl carbon is the most deshielded carbon, appearing far downfield in the range of δ 160-185 ppm.[6][7]

  • Aromatic & Heterocyclic Carbons: The eight carbons of the indole ring typically resonate between δ 100 and 140 ppm.[3][8] The C2 and C7a carbons, being adjacent to the heteroatom and at the ring junction, are often the most downfield within this range.[3] The position of the carboxylate group significantly influences the chemical shifts of the ring carbons. For example, a carboxylate at C2 will cause a downfield shift for the C2 and C3 carbons.[8]

  • Ester Carbons: The carbons of the ester alkyl group appear in the aliphatic region (e.g., ~δ 52 ppm for a methyl ester).[3]

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures that the acquired data is reliable and reproducible.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified indole carboxylate derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred as it can dissolve a wider range of compounds and allows for the observation of exchangeable protons like N-H.[4]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum first, ensuring proper shimming to achieve sharp, symmetrical peaks. Subsequently, acquire a ¹³C spectrum. For less soluble samples, a greater number of scans will be required for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers crucial information about its structure and functional groups.

Causality Behind Fragmentation: In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙). This ion is unstable and breaks apart into smaller, more stable charged fragments and neutral radicals. The fragmentation pathways are not random; they are governed by the relative stability of the resulting ions and neutrals.

Key Fragmentation Patterns for Indole Carboxylates:

  • Molecular Ion Peak (M⁺˙): This peak gives the molecular weight of the compound. The presence of one nitrogen atom in the indole ring means the molecular weight will be an odd number if no other nitrogens are present (the Nitrogen Rule).[9]

  • Loss of the Ester Alkoxy Group: A common and often prominent fragmentation is the cleavage of the C-O bond of the ester, leading to the loss of ·OR (e.g., ·OCH₃ or ·OCH₂CH₃). This results in a strong peak corresponding to an acylium ion [M - OR]⁺.[9]

  • Loss of the Ester Group: The entire ester group can be lost, often through cleavage of the bond between the indole ring and the carbonyl carbon.

  • Indole Ring Fragmentation: The indole ring itself can fragment. A characteristic fragmentation of the indole core is the loss of HCN, leading to a peak at [M - 27]⁺ or from a fragment ion.[10]

  • Substituent Fragmentation: Substituents on the ring will produce their own characteristic fragmentation patterns.

Diagram 1: Common Fragmentation Pathway for a Methyl Indole-2-Carboxylate

G M Molecular Ion (M+•) F1 [M - •OCH3]+ Acylium Ion M->F1 - •OCH3 F2 [M - COOCH3]+ M->F2 - •COOCH3 F3 [Acylium Ion - CO]+ F1->F3 - CO

Caption: Common EI-MS fragmentation of a methyl indole-2-carboxylate.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key Absorption Bands:

  • N-H Stretch: The stretching vibration of the N-H bond in the indole ring appears as a sharp to medium peak in the 3300-3500 cm⁻¹ region.[11] Its position can be affected by hydrogen bonding.

  • C=O Stretch (Carbonyl): This is one of the most intense and easily identifiable peaks in the spectrum. For an ester, it typically appears as a strong, sharp band around 1700-1725 cm⁻¹. For a carboxylic acid, it is found around 1680-1710 cm⁻¹ and is often broader.[12]

  • C-O Stretch: The C-O single bond stretch of the ester group gives rise to a strong peak in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the aromatic ring system produces multiple peaks of variable intensity in the 1450-1620 cm⁻¹ range.[11]

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the benzene ring appear in the 700-900 cm⁻¹ region. The exact pattern of these peaks can sometimes provide clues about the substitution pattern on the ring.

Table 2: Characteristic IR Absorption Frequencies for Substituted Indole Carboxylates

Functional GroupVibration TypeTypical Frequency (cm⁻¹)Intensity
Indole N-HStretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium
Ester C=OStretch1700 - 1725Strong
Carboxylic Acid C=OStretch1680 - 1710Strong
Aromatic C=CStretch1450 - 1620Variable
Ester C-OStretch1100 - 1300Strong
Aromatic C-HBend (OOP)700 - 900Strong

UV-Visible Spectroscopy: Analyzing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indole ring system has characteristic absorption bands that are sensitive to substitution.[13][14]

Key Spectral Features: Indole and its derivatives typically exhibit two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands.[14][15]

  • ¹Lₐ Band: This band, appearing around 260-290 nm, is sensitive to substitution on the benzene ring.[14] Electron-withdrawing groups can cause a bathochromic shift (shift to longer wavelength).

  • ¹Lₑ Band: This is a more intense band typically found at shorter wavelengths, around 200-220 nm.

While UV-Vis is less useful for detailed structure elucidation compared to NMR or MS, it is invaluable for quantitative analysis (e.g., using a calibration curve to determine concentration) and for monitoring reactions.[16][17]

Integrated Spectroscopic Analysis Workflow

The highest confidence in structure determination is achieved by integrating data from all techniques. No single method provides the complete picture.

Diagram 2: Integrated Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS MS Analysis (Molecular Weight, Formula) HNMR 1H NMR (Proton Environment, Connectivity) MS->HNMR IR IR Spectroscopy (Functional Groups) IR->HNMR CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR ADV_NMR 2D NMR (COSY, HSQC) (Confirm Connectivity) CNMR->ADV_NMR Structure Proposed Structure ADV_NMR->Structure Confirm Unambiguous Structure Confirmed Structure->Confirm All data consistent

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms for Indole-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the core synthetic strategies for obtaining indole-3-carboxylates, a pivotal structural motif in drug development and materials science. We will dissect the fundamental reaction mechanisms, moving from classical, time-honored reactions to modern, transition-metal-catalyzed methodologies. The focus is not merely on the synthetic steps but on the underlying principles and causal relationships that govern these transformations, offering researchers and development professionals a robust framework for synthetic design and optimization.

Chapter 1: Classical Cornerstones of Indole Synthesis Adapted for Carboxylate Targets

The foundational methods of indole synthesis, while often requiring harsh conditions, provide an essential mechanistic understanding of the indole core's formation. Two classical routes are particularly relevant for accessing indole carboxylates: the Reissert and Fischer syntheses.

The Reissert Indole Synthesis: A Direct Path to Indole-2-Carboxylates

The Reissert synthesis is a powerful method that directly yields an indole-2-carboxylic acid, which can serve as a precursor or be subjected to further derivatization.[1][2] The reaction begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, which has shown superior results over sodium ethoxide.[1] This initial step forms an ethyl o-nitrophenylpyruvate intermediate.[1][2]

The causality here is driven by the acidity of the methyl protons on o-nitrotoluene, which are activated by the electron-withdrawing nitro group. The resulting carbanion attacks diethyl oxalate in a Claisen condensation. The subsequent and most critical step is the reductive cyclization of this pyruvate intermediate.[3] Classically performed with zinc in acetic acid or ferrous sulfate and ammonia, this reduction converts the nitro group to an amine, which then spontaneously undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[1][3][4] The final product, indole-2-carboxylic acid, can be decarboxylated upon heating to yield the parent indole if desired.[1]

Mechanism: The Reissert Indole Synthesis

The mechanism unfolds in two primary stages: base-catalyzed condensation followed by reductive cyclization.

Reissert_Indole_Synthesis start o-Nitrotoluene + Diethyl Oxalate intermediate1 Ethyl o-nitrophenylpyruvate start->intermediate1 1. KOEt (Base) 2. Condensation intermediate2 o-Aminophenylpyruvic acid intermediate1->intermediate2 Reduction (e.g., Zn/AcOH) product Indole-2-carboxylic Acid intermediate2->product Intramolecular Cyclization & Dehydration

Caption: The Reissert synthesis pathway.

The Fischer Indole Synthesis: A Versatile Route Requiring Strategic Starting Materials

Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6] To specifically target an indole-3-carboxylate, the choice of the carbonyl component is critical; a β-keto ester is the required starting material.

The reaction mechanism is a sophisticated cascade:

  • Hydrazone Formation: The phenylhydrazine and β-keto ester first condense to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'), a crucial step that enables the subsequent rearrangement.[5]

  • [7][7]-Sigmatropic Rearrangement: Following protonation by the acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), the enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a variation of the Claisen rearrangement).[5][6] This is the key bond-forming step that establishes the C2-C3 bond of the future indole ring.

  • Cyclization and Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization. The final step involves the elimination of ammonia, driven by the formation of the energetically stable aromatic indole ring.[5]

A modern, one-pot, three-component variation of this synthesis has been developed, starting from nitriles, organometallic reagents, and arylhydrazine salts, enhancing its efficiency.[8]

Mechanism: The Fischer Indole Synthesis for 3-Carboxylates

This pathway highlights the critical[7][7]-sigmatropic rearrangement.

Fischer_Indole_Synthesis start Phenylhydrazine + β-Keto Ester hydrazone Phenylhydrazone start->hydrazone Condensation enamine Enamine Intermediate hydrazone->enamine Tautomerization rearrangement Di-imine Intermediate (Post-[3,3] Rearrangement) enamine->rearrangement Acid Catalyst (H+) [3,3]-Sigmatropic Shift cyclized Cyclized Aminal rearrangement->cyclized Cyclization product Indole-3-carboxylate cyclized->product Elimination of NH3 Aromatization

Caption: The Fischer synthesis adapted for indole-3-carboxylates.

Chapter 2: Modern Methodologies: Transition-Metal Catalysis

While classical methods are robust, they often lack functional group tolerance. Modern synthetic chemistry has gravitated towards transition-metal-catalyzed reactions, which offer milder conditions, greater efficiency, and broader substrate scope.

The Larock Indole Synthesis: Palladium-Catalyzed Heteroannulation

First reported by Richard C. Larock in 1991, this reaction synthesizes indoles via the palladium-catalyzed coupling of an ortho-iodoaniline with a disubstituted alkyne.[9][10] The reaction is highly versatile and can be tailored to produce a wide array of substituted indoles.[9] For the synthesis of indole-3-carboxylates, an alkyne bearing an ester group is employed.

The catalytic cycle is a hallmark of organometallic chemistry:

  • Oxidative Addition: The cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species, forming an arylpalladium(II) complex.

  • Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and then undergoes a regioselective migratory insertion into the aryl-palladium bond.[9] This step is typically highly regioselective, with the less sterically hindered end of the alkyne adding to the aryl group.[11]

  • Cyclization: The nitrogen of the aniline group then displaces the halide on the palladium in an intramolecular fashion, forming a six-membered palladacycle.[9]

  • Reductive Elimination: The cycle concludes with reductive elimination, which forms the indole ring and regenerates the Pd(0) catalyst.

Mechanism: The Larock Indole Synthesis

A showcase of a palladium-catalyzed cross-coupling cycle.

Larock_Indole_Synthesis pd0 Pd(0) Catalyst start o-Iodoaniline + Alkyne Ester pdII_complex Aryl-Pd(II)-I Complex start->pdII_complex Oxidative Addition to Pd(0) alkyne_insertion Vinylic Pd(II) Intermediate pdII_complex->alkyne_insertion Migratory Insertion of Alkyne palladacycle Six-membered Palladacycle alkyne_insertion->palladacycle Intramolecular N-Pd Displacement product Indole-3-carboxylate palladacycle->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: The catalytic cycle of the Larock heteroannulation.

Direct C-H Carbonylation: The State-of-the-Art

Perhaps the most direct and atom-economical route to indole-3-carboxylates is the transition-metal-catalyzed C-H activation and subsequent carbonylation of the indole core.[12] This approach avoids the need for pre-functionalized starting materials like haloanilines. Palladium is the most common catalyst for this transformation.[12][13]

The general mechanism involves the direct activation of the C3-H bond of indole, which is the most electron-rich and kinetically favored site for electrophilic attack. The reaction can proceed with carbon monoxide (CO) gas or, more recently, with CO surrogates.[14] Visible-light-induced, metal-free versions using iodine as a photosensitive initiator have also been developed, representing a greener alternative.[15][16]

The palladium-catalyzed process typically follows these steps:

  • C-H Activation/Palladation: The Pd(II) catalyst coordinates to the indole and facilitates the cleavage of the C3-H bond, forming an indolyl-palladium(II) intermediate.

  • CO Insertion: Carbon monoxide inserts into the indolyl-palladium bond to form an indolyl-acyl-palladium complex.

  • Nucleophilic Attack: An alcohol or phenol present in the reaction mixture attacks the acyl-palladium species.

  • Reductive Elimination/Catalyst Regeneration: Reductive elimination releases the final indole-3-carboxylate product and regenerates a palladium species that can re-enter the catalytic cycle.

Chapter 3: Experimental Protocols & Comparative Data

To bridge theory and practice, this section provides a representative experimental protocol and a comparative data table.

Experimental Protocol: Fischer Synthesis of Ethyl 2-methyl-1H-indole-3-carboxylate

This protocol is a representative example adapted from established procedures for the Fischer indole synthesis.

Materials:

  • Phenylhydrazine hydrochloride

  • Ethyl acetoacetate (β-keto ester)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water and add ethanol. Add ethyl acetoacetate (1.05 eq) to the solution. Heat the mixture at reflux for 2 hours. The formation of the hydrazone may be observed as a precipitate upon cooling.

  • Indolization: Cool the reaction mixture and slowly add glacial acetic acid, which will act as both the solvent and the acid catalyst for the cyclization. Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.[17] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water. This will precipitate the crude product.

  • Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-methyl-1H-indole-3-carboxylate.[13]

Workflow: Fischer Indole Synthesis Protocol

A visual summary of the experimental steps.

Fischer_Protocol step1 1. Hydrazone Formation (Phenylhydrazine + Keto Ester) Reflux in Ethanol step2 2. Indolization Add Acetic Acid Reflux step1->step2 step3 3. Work-up Pour into Ice Water step2->step3 step4 4. Neutralize & Extract (NaHCO3, Ethyl Acetate) step3->step4 step5 5. Purification (Wash, Dry, Concentrate) step4->step5 step6 6. Recrystallization Pure Product step5->step6

Caption: Experimental workflow for the Fischer indole synthesis.

Comparative Data for Indole Carboxylate Synthesis

This table summarizes typical conditions and outcomes for the discussed methods, providing a comparative overview for synthetic planning.

Synthesis MethodCatalyst / ReagentSolventTemperature (°C)Typical YieldKey Feature
Reissert Synthesis 1. KOEt2. Zn/AcOHEthanol, Acetic AcidRT to Reflux60-80%Direct synthesis of indole-2-carboxylates.[1][3]
Fischer Synthesis H₂SO₄ or PPAAcetic Acid or neat100-140 °C50-85%Highly versatile; requires β-keto ester for 3-COOEt.[5][17]
Larock Synthesis Pd(OAc)₂, K₂CO₃, LiClDMF100 °C70-95%Excellent yields and functional group tolerance.[9][11]
Pd-C-H Carbonylation Pd(OAc)₂, I₂, K₂CO₃DMF80-100 °C65-90%Atom-economical; direct functionalization of indole.[12]
Visible Light C-H Carb. I₂ (initiator)MeCNRoom Temp50-75%Metal-free, mild conditions.[15][16]

Conclusion

The synthesis of indole-3-carboxylates has evolved significantly from classical, high-temperature cyclizations to sophisticated, mild, and highly efficient transition-metal-catalyzed processes. While the Fischer and Reissert syntheses laid the essential mechanistic groundwork, modern methods like the Larock heteroannulation and direct C-H carbonylation now offer superior efficiency, substrate scope, and functional group tolerance. The choice of synthetic route ultimately depends on the specific target molecule, available starting materials, and desired scale. This guide provides the fundamental mechanistic insights and practical considerations necessary for researchers to make informed decisions in the synthesis of these vital heterocyclic compounds.

References

Literature review on the biological significance of the 5-chloro-indole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational template for a vast array of natural products and synthetic therapeutic agents.[1] Among its halogenated derivatives, the 5-chloro-indole scaffold has distinguished itself as a "privileged structure," underpinning the development of compounds with a remarkable spectrum of biological activities.[2][3] The introduction of a chlorine atom at the 5-position significantly modulates the molecule's physicochemical properties, often enhancing potency and influencing target specificity.[4] This technical guide offers an in-depth exploration of the biological significance of the 5-chloro-indole core, detailing its diverse pharmacological applications, mechanisms of action, and the experimental methodologies used for its evaluation. We will delve into its critical role in oncology, neuroscience, and infectious diseases, providing field-proven insights and quantitative data to serve as a vital resource for researchers, scientists, and drug development professionals.

The Pivotal Role in Oncology

The 5-chloro-indole scaffold is a highly promising framework for the design of novel anticancer agents.[3] Derivatives have demonstrated potent activity against a range of cancer cell lines by targeting critical signaling pathways that are frequently dysregulated in cancer, driving tumor proliferation and survival.[4][5]

Mechanism of Action: Inhibition of Oncogenic Kinase Pathways

A primary mechanism through which 5-chloro-indole derivatives exert their anticancer effects is through the potent inhibition of protein kinases.[5] Notably, these compounds have been developed as formidable inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are key drivers in several cancers.[2][4] By binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation of downstream substrates, effectively halting the signal transduction cascade that leads to cell proliferation and inducing apoptosis.[1]

Several 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have shown significant antiproliferative activity, with some compounds exhibiting greater potency than the established EGFR inhibitor, erlotinib.[6] Furthermore, certain derivatives display a high selectivity index for mutant forms of EGFR, such as EGFRT790M, over the wild-type, which is a critical feature for overcoming drug resistance in cancer therapy.[6]

EGFR_BRAF_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR BRAF BRAF EGFR->BRAF Activates Downstream Downstream Signaling (MEK, ERK) BRAF->Downstream Activates Proliferation Cancer Cell Proliferation Downstream->Proliferation Promotes Inhibitor 5-Chloro-Indole Derivatives Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Caption: Inhibition of the EGFR/BRAF Signaling Pathway.

Quantitative Biological Data: Antiproliferative and Kinase Inhibitory Activity

The therapeutic potential of 5-chloro-indole derivatives is highlighted by their potent activity in preclinical studies. The tables below summarize key quantitative data for representative compounds.

Table 1: Antiproliferative Activity of 5-Chloro-Indole Derivatives Against Cancer Cell Lines

Compound ID Scaffold Type Mean GI₅₀ (nM)¹ Reference
3e Indole-2-carboxylate 29 [7]
5f Indole-2-carboxamide 29 [8]
5g Indole-2-carboxamide 31 [8]
Erlotinib (Ref.) - 33 [8]

¹GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth. Data represents mean values across multiple tested cell lines (e.g., Panc-1, MCF-7, A-549).

Table 2: Kinase Inhibitory Activity of Selected 5-Chloro-Indole Derivatives

Compound ID Target Kinase IC₅₀ (nM)² Selectivity (vs. WT) Reference
3e EGFR 68 - [6][9]
3e BRAFV600E More potent than Erlotinib - [6]
3b EGFRT790M - 8-fold [6][9]
5f EGFRWT 68 - 85 - [5][8]
5f EGFRT790M 9.5 - [8][10]
5g EGFRWT 68 - 85 - [5]
5g EGFRT790M 11.9 - [8][10]
Osimertinib (Ref.) EGFRT790M 8 ~200-fold [8]

²IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the widely used colorimetric MTT assay to assess the cytotoxic effects of 5-chloro-indole derivatives on cancer cell lines.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Methodology:

  • Cell Seeding: Seed desired cancer cell lines (e.g., A549, MCF-7) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Replace the existing medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).[11]

  • Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions.[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuropharmacological Significance: Modulating the 5-HT₃ Receptor

Beyond oncology, the 5-chloro-indole scaffold demonstrates significant activity in the central nervous system. Specifically, 5-chloro-indole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[2][3][12]

Mechanism of Action: Positive Allosteric Modulation

The 5-HT₃ receptor is a ligand-gated ion channel involved in physiological processes such as nausea, anxiety, and gut motility.[3] Unlike orthosteric agonists that directly activate the receptor, 5-chloro-indole binds to a distinct allosteric site. This binding enhances the receptor's response to its endogenous ligand, serotonin (5-HT), and to partial agonists, without directly activating the receptor on its own.[3][12] This modulatory activity presents a promising therapeutic strategy for disorders involving serotonergic dysfunction, including certain psychiatric and gastrointestinal conditions.

Allosteric_Modulation_Workflow cluster_prep Assay Preparation cluster_exp Experimental Steps cluster_analysis Data Analysis A Culture cells expressing 5-HT₃A receptor B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with 5-Chloro-Indole (PAM) B->C D Stimulate with 5-HT (submaximal conc.) C->D E Measure fluorescence change (intracellular Ca²⁺) D->E F Quantify potentiation of agonist response E->F G Determine EC₅₀ for potentiation F->G

Caption: Workflow for an Intracellular Calcium Assay.

Experimental Protocol: Intracellular Calcium Assay

This assay measures the ability of a compound to enhance the agonist-induced increase in intracellular calcium in cells expressing the 5-HT₃ receptor.[2]

Objective: To quantify the potentiation of the 5-HT₃ receptor response by a test compound and determine its EC₅₀ (half-maximal effective concentration).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT₃A receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.[2]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the 5-chloro-indole test compound or a vehicle control for a defined period.

  • Agonist Stimulation: Stimulate the cells by adding a 5-HT₃ receptor agonist (e.g., serotonin) at a submaximal concentration (e.g., EC₂₀).[2]

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader equipped for kinetic reading. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Quantify the potentiation of the agonist response by the test compound. The EC₅₀ for potentiation is determined by plotting the enhanced response against the concentration of the 5-chloro-indole compound.

Antimicrobial and Antiviral Potential

The versatility of the 5-chloro-indole scaffold extends to its activity against pathogenic microbes and viruses.

Antibacterial and Antibiofilm Activity

Derivatives such as 4-chloroindole and 5-chloro-indole have demonstrated significant antimicrobial and antibiofilm properties against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections.[13] These compounds not only inhibit bacterial growth but also disrupt key virulence factors.

Mechanism of Action:

  • Biofilm Inhibition: At sub-MIC concentrations, chloroindoles can inhibit biofilm formation by an average of 67%.[13]

  • Motility Inhibition: They have been shown to inhibit swarming and swimming motilities, which are crucial for bacterial colonization and dissemination.[13]

  • Virulence Gene Downregulation: Gene expression analysis reveals that chloroindoles significantly downregulate virulence genes associated with adhesion and stress regulation.[13]

Table 3: Antimicrobial Activity of Chloroindoles

Compound Target Organism MIC (μg/mL)¹ Reference
5-Chloroindole Uropathogenic E. coli 75 [13]
5-Chloroindole Staphylococcus aureus 100 [13]
5-Chloroindole Acinetobacter baumannii 50 [13]
5-Chloroindole Candida albicans 100 [13]

¹MIC: Minimum Inhibitory Concentration.

Antiviral Activity

The 5-chloro-indole core is also present in molecules with antiviral properties. Research has shown that certain derivatives are active against a range of viruses. For instance, a 5-chloroindole analog showed inhibitory activity against the Dengue virus (DENV) protease.[14] Additionally, trichlorinated indole nucleosides, which include a chloro-substitution at the 5-position, have been found to be potent inhibitors of human cytomegalovirus (HCMV).[15]

Synthetic Methodologies

The accessibility of the 5-chloro-indole scaffold is crucial for its widespread investigation in drug discovery. Several synthetic routes have been established, with one of the most commercially feasible methods being a copper-catalyzed halogen-halogen exchange reaction.[1][16]

Experimental Protocol: Halogen-Exchange Synthesis of 5-Chloroindole

This protocol details a robust and scalable method for synthesizing 5-chloroindole from the more readily available 5-bromoindole.[16]

Objective: To efficiently prepare 5-chloroindole via a copper-catalyzed halogen exchange.

Materials:

  • 5-Bromoindole

  • Cuprous Chloride (CuCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Aqueous Ammonia (20-25%)

  • Chloroform (CHCl₃)

  • Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 5-bromoindole (1 equivalent) and cuprous chloride (1.2 equivalents).[16]

  • Solvent Addition: Add the dipolar aprotic solvent N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the reaction mixture to approximately 180-200°C and maintain for several hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully add aqueous ammonia to the reaction mixture and stir for 30 minutes to complex the copper salts.[16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as chloroform.

  • Drying and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to yield pure 5-chloroindole.

Conclusion and Future Outlook

The 5-chloro-indole scaffold is a demonstrably versatile and highly valuable platform in drug discovery.[2] Its derivatives have shown significant potential as anticancer agents by inhibiting key kinase pathways, as neuropharmacological modulators of the 5-HT₃ receptor, and as effective antimicrobial and antiviral compounds. The synthetic accessibility of this core, combined with the diverse and potent biological activities of its derivatives, ensures that the 5-chloro-indole class will remain an active and fruitful area of research.[1] Future work will likely focus on optimizing the scaffold to enhance potency, improve selectivity, and refine pharmacokinetic profiles, paving the way for the development of novel and effective therapeutic agents for a wide range of diseases.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 2-Methyl-1H-Indole Scaffold

The 2-methyl-1H-indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents. From anti-inflammatory drugs to potent anticancer agents, the strategic incorporation of the 2-methylindole moiety has proven to be a highly successful strategy in drug discovery.[3][4] This guide, intended for researchers and professionals in the field, provides a comprehensive overview of the principal synthetic routes to this vital heterocyclic system, focusing on the critical starting materials and the mechanistic rationale behind each approach.

Classical Approaches to the 2-Methylindole Core: A Comparative Analysis

The synthesis of the indole nucleus has been a subject of intense study for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry.[5][6] For the specific synthesis of 2-methyl-1H-indole, the Fischer, Madelung, and Reissert syntheses are among the most established methods.

The Fischer Indole Synthesis: A Workhorse of Heterocyclic Chemistry

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis due to its versatility and the ready availability of its starting materials.[7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Starting Materials: For the synthesis of 2-methyl-1H-indole, the required starting materials are:

  • Phenylhydrazine: This provides the benzene ring and the nitrogen atom of the indole core.

  • Acetone: This serves as the three-carbon unit that will form the pyrrole ring, with the methyl group of acetone becoming the 2-methyl group of the indole.

Causality Behind Experimental Choices: The choice of an acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂).[7] The acid protonates the hydrazone, facilitating the key[3][3]-sigmatropic rearrangement that is the mechanistic hallmark of this reaction. The selection of the acid and reaction conditions can significantly influence the yield and purity of the final product, with stronger acids and higher temperatures often leading to faster reaction times but also potentially more side products.

Experimental Protocol: Fischer Synthesis of 2-Methyl-1H-Indole

Materials:

  • Phenylhydrazine

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrochloric acid (HCl)

  • Water

  • Steam distillation apparatus

Procedure:

  • Hydrazone Formation: In a flask, phenylhydrazine (1 equivalent) is carefully mixed with acetone (1.5 equivalents). The reaction is exothermic, and the mixture is typically heated on a water bath for 15-20 minutes to ensure complete formation of the acetone phenylhydrazone.

  • Cyclization: To the crude hydrazone, anhydrous zinc chloride (2-3 equivalents) is added. The mixture is then heated in an oil bath to approximately 180°C with stirring. The reaction is monitored for a color change to a dark fusion, which indicates the completion of the cyclization.

  • Work-up and Isolation: The reaction mixture is cooled and then treated with hot water and acidified with hydrochloric acid.

  • Purification: The 2-methylindole is isolated by steam distillation. The product distills as a pale yellow oil that solidifies upon cooling. The solid can be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Mechanistic Insights:

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:

  • Phenylhydrazone Formation: Phenylhydrazine and acetone condense to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, and the resulting amino group attacks the imine carbon to form a five-membered ring.

  • Elimination of Ammonia: The cyclic intermediate eliminates a molecule of ammonia to afford the final aromatic 2-methyl-1H-indole.

Fischer Indole Synthesis Workflow
The Madelung Synthesis: A High-Temperature Cyclization

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[8] This method is particularly useful for the synthesis of 2-substituted indoles that may be difficult to access via electrophilic substitution.

Starting Materials: The key starting material for the synthesis of 2-methyl-1H-indole via the Madelung synthesis is:

  • N-acetyl-o-toluidine: This single molecule contains all the necessary atoms for the indole core.

Causality Behind Experimental Choices: The traditional Madelung synthesis requires harsh conditions, typically using strong bases like sodium amide (NaNH₂) or sodium ethoxide at temperatures ranging from 200-400°C.[8] The strong base is necessary to deprotonate both the amide nitrogen and the benzylic methyl group, generating a dianion that undergoes intramolecular cyclization. The high temperature provides the activation energy for this cyclization. Modern modifications have been developed that allow for milder reaction conditions.[9]

Experimental Protocol: Madelung Synthesis of 2-Methyl-1H-Indole [10]

Materials:

  • N-acetyl-o-toluidine

  • Sodium amide (NaNH₂)

  • Dry ether

  • Ethanol

  • Water

  • Metal bath

Procedure:

  • Reaction Setup: In a Claisen flask, a mixture of finely divided sodium amide (excess) and N-acetyl-o-toluidine is prepared. A small amount of dry ether is added to facilitate the initial reaction.

  • Cyclization: The flask is heated in a metal bath to 240-260°C for approximately 10 minutes under a slow stream of dry nitrogen. A vigorous evolution of gas is observed.

  • Work-up: The reaction flask is cooled, and ethanol is cautiously added, followed by warm water, to quench the excess sodium amide and the sodium salt of 2-methylindole.

  • Extraction and Isolation: The cooled reaction mixture is extracted with ether. The combined ether extracts are concentrated.

  • Purification: The crude product is purified by vacuum distillation. The 2-methylindole distills as a colorless liquid that solidifies to a white crystalline mass, with a reported yield of 80-83%.[10]

Mechanistic Insights:

The mechanism of the Madelung synthesis involves the following key steps:

  • Dianion Formation: The strong base removes protons from both the amide nitrogen and the benzylic methyl group of N-acetyl-o-toluidine to form a dianion.

  • Intramolecular Cyclization: The benzylic carbanion attacks the amide carbonyl carbon in an intramolecular nucleophilic addition, forming a five-membered ring.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water upon acidic workup to form the aromatic indole ring.

Madelung Synthesis Workflow

Modern and Specialized Synthetic Routes

While the classical methods remain valuable, a number of modern synthetic strategies offer alternative and often milder routes to 2-methylindole derivatives.

The Reissert Indole Synthesis

The Reissert indole synthesis provides a pathway to indoles from o-nitrotoluenes and diethyl oxalate.[10][11]

Starting Materials:

  • o-Nitrotoluene: The source of the benzene ring and the nitrogen atom (after reduction).

  • Diethyl oxalate: Provides the two-carbon unit for the pyrrole ring.

General Procedure:

  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like sodium ethoxide to form ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The intermediate is then subjected to reductive cyclization, typically using zinc dust in acetic acid, to yield indole-2-carboxylic acid.

  • Decarboxylation: The indole-2-carboxylic acid can be decarboxylated upon heating to give the corresponding indole. For 2-methylindole, a variation starting from an appropriate precursor would be required. A photochemical reaction of the acetone enolate on o-iodoaniline has been reported to yield 2-methylindole.[12]

The Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[13] While not a direct route to 2-methylindole itself, it is highly relevant for the synthesis of derivatives. For instance, starting with o-nitrotoluene and a propenyl Grignard reagent, 3,7-dimethylindole can be synthesized.[13]

Starting Materials:

  • ortho-Substituted Nitroarene: (e.g., o-nitrotoluene)

  • Vinyl Grignard Reagent: (e.g., vinylmagnesium bromide)

Key Features: This reaction is notable for its tolerance of various functional groups and its ability to access sterically hindered 7-substituted indoles, which can be challenging to synthesize via other methods.[14][15] A key limitation is the requirement for an ortho-substituent on the nitroarene.[14]

The Hegedus Indole Synthesis

The Hegedus indole synthesis is a palladium-catalyzed oxidative cyclization of o-alkenyl anilines.[16] This method provides a direct route to 2-methylindole.

Starting Material:

  • o-Allylaniline: This precursor undergoes an intramolecular amination of the olefin.

General Conditions: The reaction is typically carried out using a palladium(II) catalyst, such as PdCl₂(MeCN)₂, in the presence of a base and an oxidant. The palladium catalyst coordinates to the alkene and the amino group, facilitating the intramolecular nucleophilic attack of the nitrogen onto the double bond, followed by oxidative aromatization to the indole.

Comparative Summary of Synthetic Routes

Synthesis MethodStarting Materials for 2-MethylindoleTypical Yield (%)AdvantagesDisadvantagesScalability
Fischer Indole Phenylhydrazine, Acetone55-93%[17]Versatile, readily available starting materials, well-established.[7]Can require harsh acidic conditions, potential for side reactions.[7]Good, with established industrial protocols.[17]
Madelung N-acetyl-o-toluidine80-83%[10]High-yielding for specific substrates, one-component starting material.Requires very high temperatures and strong bases, limited functional group tolerance in the classical method.[8]Moderate, harsh conditions can be a challenge.
Reissert o-Nitrotoluene, Diethyl Oxalate (multi-step)VariableAccess to indole-2-carboxylates.Multi-step, can have moderate overall yields.Moderate.
Bartoli Not a direct route to 2-methylindole40-80% (for derivatives)[12]Excellent for 7-substituted indoles, good functional group tolerance.[12][14]Requires ortho-substituted nitroarenes, use of excess Grignard reagent.[14]Moderate, Grignard reagent stoichiometry can be an issue.[16]
Hegedus o-AllylanilineGood (qualitative)Mild conditions, direct.Requires synthesis of the o-allylaniline precursor, use of a palladium catalyst.Good, amenable to modern catalytic processes.

Conclusion: Strategic Selection of Synthetic Pathways

The synthesis of 2-methyl-1H-indole and its derivatives is a critical endeavor in modern drug discovery and development. This guide has outlined the core principles, starting materials, and mechanistic underpinnings of the most prominent synthetic routes.

  • The Fischer indole synthesis remains a highly versatile and scalable option, particularly for large-scale production, despite its often harsh conditions.

  • The Madelung synthesis , while demanding in its classical form, offers a high-yielding alternative from a single precursor and has been improved with modern, milder methodologies.

  • The Reissert, Bartoli, and Hegedus syntheses provide valuable, specialized routes to access specific substitution patterns or to employ alternative starting materials, expanding the synthetic chemist's toolkit.

The choice of a particular synthetic strategy will ultimately be dictated by a careful consideration of factors such as the availability and cost of starting materials, the desired substitution pattern on the final molecule, required scale, and tolerance of functional groups. As the demand for novel indole-based therapeutics continues to grow, a deep understanding of these foundational synthetic methods is indispensable for the modern medicinal chemist. Furthermore, the development of greener and more sustainable synthetic approaches will continue to be a major focus in this field.[6][9]

References

An In-depth Technical Guide to the Solubility Characteristics of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Among these, solubility stands out as a cornerstone of a viable drug candidate. It dictates the formulation strategies, influences bioavailability, and ultimately, impacts the therapeutic efficacy of a drug. This guide is dedicated to a comprehensive exploration of the solubility characteristics of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Our objective is to provide not just data, but a deeper understanding of the principles governing its solubility, and the practical methodologies to accurately assess this vital parameter.

Compound Profile: this compound

PropertyValueSource
Chemical Formula C₁₁H₁₀ClNO₂Santa Cruz Biotechnology[1]
Molecular Weight 223.66 g/mol Santa Cruz Biotechnology[1]
CAS Number 762288-06-2Santa Cruz Biotechnology[1]
Appearance Dark yellow powderMDPI[2]

The structure of this compound, featuring an indole core, a chloro- substituent, a methyl group, and a methyl ester, suggests a molecule with moderate polarity. The presence of the indole nitrogen allows for hydrogen bond donation, while the carbonyl oxygen of the ester and the chlorine atom can act as hydrogen bond acceptors. These features are pivotal in determining its interaction with various organic solvents.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of mixing. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of this compound in organic solvents include:

  • Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the indole N-H and the ester group. Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole forces. Nonpolar solvents (e.g., hexane) are less likely to be effective solvents due to the polar nature of the indole derivative.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve the target compound.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the dissolution process is often endothermic.

Estimated Solubility Profile of this compound

A study on the solubility of a related compound, Indole-3-acetic acid, in various organic solvents provides valuable insights. The order of solubility for Indole-3-acetic acid was found to be: ethyl acetate > DMSO > DMF > n-butanol > acetone > isopropanol > 1,4-dioxane > n-propanol > ethanol > methanol > acetonitrile > chloroform[3].

Furthermore, the purification of this compound is reported to be performed using semi-preparative HPLC with acetonitrile (ACN) and methanol (MeOH) as solvents, indicating good solubility in these media[2]. Flash chromatography of a similar compound using a mixture of n-hexane and ethyl acetate also suggests good solubility in ethyl acetate[2].

Based on these observations and the principles of solubility, the following is an estimated qualitative solubility profile:

SolventPolarity IndexExpected SolubilityRationale
Methanol 0.762HighPolar protic solvent, capable of hydrogen bonding.
Ethanol 0.654HighPolar protic solvent, similar to methanol.
Acetonitrile 0.460HighPolar aprotic solvent, used in HPLC purification.
Ethyl Acetate 0.228HighModerately polar solvent, often a good solvent for indole derivatives.
Acetone 0.355Moderate to HighPolar aprotic solvent, good for moderately polar compounds.
Dichloromethane 0.309ModerateA versatile solvent for a range of organic compounds.
Chloroform 0.259ModerateLess polar than dichloromethane, but can still solvate the molecule.
n-Hexane 0.009LowNonpolar solvent, unlikely to effectively solvate the polar indole derivative.

Experimental Determination of Solubility: A Validated Approach

To obtain precise and reliable solubility data, experimental determination is paramount. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It represents the point of saturation where the rate of dissolution equals the rate of precipitation[4][5].

  • Kinetic Solubility is often measured in high-throughput screening settings. It involves dissolving the compound in a co-solvent (like DMSO) and then diluting it into the aqueous or organic solvent of interest. This can lead to supersaturated solutions and may not represent the true equilibrium state[4][5].

For accurate formulation and development, determining the thermodynamic solubility is essential.

The Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines a self-validating system for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add specific volume of solvent prep1->prep2 equil1 Incubate on orbital shaker (e.g., 24-48h at 25°C) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm syringe filter) sep1->sep2 ana1 Prepare serial dilutions of the filtrate sep2->ana1 ana2 Analyze by HPLC-UV ana1->ana2 ana3 Quantify against a calibration curve ana2->ana3

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials at a moderate speed to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to ensure that only the dissolved compound is analyzed.

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze the calibration standards and the filtered sample solutions by HPLC with a UV detector at the wavelength of maximum absorbance for the compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the sample solutions by interpolating their peak areas on the calibration curve.

    • Calculate the solubility in the desired units (e.g., mg/mL or g/L).

Self-Validating System:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Purity Analysis: The HPLC analysis of the saturated solution should also be used to confirm the purity and stability of the compound in the solvent over the course of the experiment.

  • Triplicate Measurements: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Conclusion: A Pathway to Informed Drug Development

The solubility of this compound in organic solvents is a critical parameter that will guide its journey through the drug development pipeline. While a precise quantitative profile requires experimental determination, a strong understanding of its chemical structure and the principles of solubility allows for rational solvent selection for synthesis, purification, and formulation. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable solubility data, empowering researchers to make informed decisions and accelerate the development of new therapeutic agents.

References

Methodological & Application

Step-by-step synthesis of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

A Detailed Protocol for Researchers and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a "privileged structure" found in a multitude of natural products and pharmaceuticals, making reliable synthetic routes to its derivatives highly sought after.[1]

The protocol herein details a robust and widely applicable two-step procedure based on the classical Fischer indole synthesis. This method remains one of the most common and versatile strategies for constructing the indole core.[2][3] The synthesis proceeds by first forming a phenylhydrazone intermediate from (4-chlorophenyl)hydrazine and methyl acetoacetate, followed by an acid-catalyzed cyclization to yield the target indole.

Principle and Reaction Mechanism: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a chemical reaction that produces the indole ring from an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions.[2][4] The reaction can be catalyzed by a range of Brønsted acids (e.g., H₂SO₄, HCl, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[2][5]

The mechanism is understood to proceed through several key steps:

  • Hydrazone Formation : The reaction begins with the condensation of (4-chlorophenyl)hydrazine with the ketone moiety of methyl acetoacetate to form the corresponding phenylhydrazone.

  • Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial for the subsequent rearrangement.

  • [2][2]-Sigmatropic Rearrangement : Under the influence of the acid catalyst, the enamine undergoes a concerted pericyclic rearrangement, specifically a[2][2]-sigmatropic shift, to form a di-imine intermediate. This is the key bond-forming step that sets up the indole ring system.[2][5]

  • Cyclization and Aromatization : The intermediate aromatizes, followed by an intramolecular nucleophilic attack by the amino group to form a five-membered ring aminal.

  • Elimination : Finally, the aminal eliminates a molecule of ammonia under acidic catalysis, leading to the formation of the stable, aromatic indole ring.[2][4]

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[2]

Reaction Scheme Diagram

Caption: Overall reaction for the Fischer indole synthesis of the target compound.

Detailed Experimental Protocol

This protocol is divided into two main parts: the formation of the intermediate hydrazone and the subsequent acid-catalyzed indolization.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
(4-chlorophenyl)hydrazine hydrochlorideC₆H₇ClN₂·HCl179.0517.9 g (0.10 mol)Key starting material.[6]
Methyl AcetoacetateC₅H₈O₃116.1212.8 g (0.11 mol)Reactant ketone.
Sodium AcetateC₂H₃NaO₂82.038.2 g (0.10 mol)Base to free the hydrazine.
Ethanol (Absolute)C₂H₅OH46.07250 mLSolvent.
Sulfuric Acid (Concentrated)H₂SO₄98.0820 mLAcid catalyst.
Ethyl AcetateC₄H₈O₂88.11500 mLExtraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As neededFor neutralization.
Brine (Saturated NaCl solution)NaCl (aq)-100 mLFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
Equipment
  • 500 mL and 1 L Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel (1 L)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Part A: Synthesis of Methyl 2-(2-(4-chlorophenyl)hydrazono)propanoate (Intermediate)
  • Reaction Setup : To a 500 mL round-bottom flask, add (4-chlorophenyl)hydrazine hydrochloride (17.9 g, 0.10 mol), sodium acetate (8.2 g, 0.10 mol), and 150 mL of absolute ethanol.

  • Hydrazine Liberation : Stir the suspension at room temperature for 15 minutes. The sodium acetate acts as a base to liberate the free (4-chlorophenyl)hydrazine from its hydrochloride salt.

  • Addition of Ketoester : Add methyl acetoacetate (12.8 g, 0.11 mol) to the mixture in a single portion.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Hydrazone : After 2 hours, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to facilitate precipitation of the hydrazone intermediate.

  • Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 25 mL). The crude hydrazone can be used directly in the next step without further purification.

Part B: Cyclization to this compound
  • Reaction Setup : Place the crude hydrazone from Part A into a 1 L round-bottom flask. Add 100 mL of absolute ethanol.

  • Catalyst Addition : While stirring the suspension, slowly and carefully add 20 mL of concentrated sulfuric acid. Caution : This addition is highly exothermic; perform it slowly and preferably in an ice bath to control the temperature.

  • Indolization : Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The solution will typically darken in color as the indole forms.

  • Work-up - Quenching : After the reflux period, allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization : Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is approximately 7-8.

  • Extraction : Transfer the neutralized mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing and Drying : Combine the organic layers and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Synthetic Workflow Diagram

Synthesis_Workflow start Start Materials (4-chlorophenyl)hydrazine·HCl Methyl Acetoacetate step1 Step A: Hydrazone Formation - React in Ethanol with NaOAc - Reflux for 2h start->step1 step2 Isolation of Intermediate - Cool in ice bath - Filter and wash step1->step2 step3 Step B: Indolization - React in Ethanol with H₂SO₄ - Reflux for 3-4h step2->step3 step4 Work-up - Quench with ice - Neutralize with NaHCO₃ - Extract with Ethyl Acetate step3->step4 step5 Purification - Dry over Na₂SO₄ - Concentrate via Rotovap - Recrystallize step4->step5 end_product Final Product This compound step5->end_product

Caption: Step-by-step workflow for the synthesis of the target indole.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data serves as a reference for product validation.

AnalysisExpected Results
Appearance Yellow to brown solid/powder.
¹H NMR (CDCl₃)δ 8.43 (br s, 1H, -NH), 8.05 (d, J=2.0 Hz, 1H), 7.21 (d, J=8.5 Hz, 1H), 7.14 (dd, J=8.5, 2.0 Hz, 1H), 3.94 (s, 3H, -OCH₃), 2.74 (s, 3H, -CH₃).
¹³C NMR (CDCl₃)δ 166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2.
HRMS (ESI) m/z [M+Na]⁺ Calculated for C₁₁H₁₀ClNO₂Na: 246.0292; Found: 246.0291.

Safety Precautions and Troubleshooting

  • Safety : Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. (4-chlorophenyl)hydrazine is toxic and a suspected carcinogen.

  • Troubleshooting :

    • Low Yield in Step A : Ensure the hydrazine hydrochloride is fully neutralized by the sodium acetate. Incomplete reaction may occur if the reflux time is too short.

    • Incomplete Cyclization : The acid catalyst is crucial. If the reaction stalls, the use of a stronger catalyst system like polyphosphoric acid (PPA) or performing the reaction at a higher temperature in a solvent like acetic acid may improve yields.

    • Purification Issues : If the product is oily or difficult to crystallize, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.

References

The Versatile Intermediate: A Guide to the Synthetic Applications of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its halogenated derivatives, Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate stands out as a highly versatile and valuable synthetic intermediate. The presence of the chloro-substituent at the 5-position significantly influences the electronic properties of the indole ring, often enhancing biological activity and metabolic stability of the resulting molecules. This guide provides an in-depth exploration of the chemical utility of this intermediate, complete with detailed protocols and mechanistic insights for its transformation into more complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 762288-06-2[1]
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
Appearance Dark yellow powder[2]
¹H NMR (CDCl₃, 400 MHz) δ 8.43 (brs, 1H, NH), 8.05 (d, J=2.0 Hz, 1H), 7.21 (d, J=8.5 Hz, 1H), 7.14 (dd, J=8.5, 2.0 Hz, 1H), 3.94 (s, 3H, OCH₃), 2.74 (s, 3H, CH₃)[2]
¹³C NMR (CDCl₃, 100 MHz) δ 166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2[2]

Core Synthetic Transformations

This intermediate is primed for three principal types of transformations that unlock its potential: hydrolysis of the methyl ester to the corresponding carboxylic acid, N-alkylation or N-acylation at the indole nitrogen, and subsequent amide coupling of the carboxylic acid. These reactions form a powerful toolkit for generating a diverse library of compounds.

G A Methyl 5-chloro-2-methyl- 1H-indole-3-carboxylate B 5-Chloro-2-methyl- 1H-indole-3-carboxylic Acid A->B  Protocol 1:  Ester Hydrolysis (e.g., LiOH) C N-Substituted Indole Ester A->C Protocol 2: N-Alkylation / N-Acylation   D N-Substituted Indole Amide B->D  Protocol 3:  Amide Coupling (e.g., HATU) C->D Hydrolysis then Amide Coupling

Caption: Key synthetic pathways starting from the title intermediate.

Protocol 1: Saponification to 5-Chloro-2-methyl-1H-indole-3-carboxylic Acid

The conversion of the methyl ester to the carboxylic acid is a critical first step for many applications, particularly for subsequent amide bond formation. Saponification using lithium hydroxide is a robust and high-yielding method that proceeds under mild conditions, minimizing potential side reactions.[3][4]

Rationale: Lithium hydroxide is preferred over sodium or potassium hydroxide in many modern synthetic applications due to the poor solubility of lithium carboxylate salts in the reaction mixture, which can sometimes drive the reaction to completion. The use of a co-solvent system like methanol/water ensures the solubility of both the ester starting material and the hydroxide reagent.[4]

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 equiv.) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to expedite the reaction. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up (Acidification): Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of aqueous HCl (e.g., 1 M or 2 M). The carboxylic acid product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum to yield 5-chloro-2-methyl-1H-indole-3-carboxylic acid, which is often pure enough for the next step.

G cluster_0 Workflow: Ester Hydrolysis A 1. Dissolve Ester in MeOH/H₂O B 2. Add LiOH·H₂O A->B C 3. Stir & Monitor (TLC / LC-MS) B->C D 4. Remove MeOH (Rotovap) C->D E 5. Acidify with HCl to pH 2-3 D->E F 6. Filter & Dry Solid E->F G Product: Carboxylic Acid F->G

Caption: Experimental workflow for the hydrolysis of the methyl ester.

Protocol 2: N-Alkylation of the Indole Nucleus

The indole nitrogen provides a reactive handle for introducing a wide variety of substituents, which is a common strategy in drug design to modulate properties like receptor affinity and pharmacokinetics. The classic approach involves deprotonation with a strong, non-nucleophilic base followed by reaction with an alkyl or benzyl halide.[5][6]

Rationale: Sodium hydride (NaH) is a powerful base capable of quantitatively deprotonating the indole N-H.[7] The resulting indolide anion is a potent nucleophile. Polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal as they solvate the sodium cation, enhancing the nucleophilicity of the anion, and do not possess acidic protons that would quench the base.[5] The reaction proceeds via a standard SN2 mechanism.

Step-by-Step Methodology:
  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equiv.) in mineral oil.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Solvent Addition: Add anhydrous THF or DMF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Indole Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF/DMF and add it dropwise to the stirring NaH suspension. Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction and Purification: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Coupling via HATU Activation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[8] After hydrolysis of the ester (Protocol 1), the resulting carboxylic acid can be coupled with a primary or secondary amine. Modern coupling reagents like HATU offer high efficiency, fast reaction times, and suppression of racemization, making them superior to older methods like carbodiimides for many applications.[9]

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylate anion (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[9][10] This active ester is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond, releasing the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group.[9]

Step-by-Step Methodology:
  • Initial Setup: In a round-bottom flask, dissolve 5-chloro-2-methyl-1H-indole-3-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.1-1.2 equiv.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 equiv.) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure amide product.

G cluster_0 Activation Step cluster_1 Coupling Step Acid Indole-Carboxylic Acid (R-COOH) ActiveEster Reactive OAt-Ester Acid->ActiveEster  Activation HATU HATU + DIPEA HATU->ActiveEster Amide Final Amide Product ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide  Nucleophilic Attack

Caption: Mechanism overview of HATU-mediated amide coupling.

Application Focus: Synthesis of Indomethacin Analogues

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) characterized by a 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid structure. The synthetic routes to Indomethacin and its analogues are well-established and highlight the utility of functionalized indole precursors.[2][11][12] this compound is an excellent starting point for generating novel analogues where the 5-methoxy group of Indomethacin is replaced by a chloro-substituent. Such modifications are a cornerstone of drug discovery, aimed at improving potency, selectivity, or pharmacokinetic profiles.

The synthesis of an Indomethacin analogue from our title intermediate would follow a logical sequence using the protocols described above:

  • N-Acylation: The indole nitrogen is acylated with 4-chlorobenzoyl chloride, analogous to the N-alkylation described in Protocol 2.

  • Ester Hydrolysis: The methyl ester at the C3 position is hydrolyzed to the carboxylic acid using Protocol 1.

  • Side Chain Elongation: The resulting C3-carboxylic acid would then typically undergo a homologation sequence (e.g., Arndt-Eistert reaction or reduction followed by cyanation and hydrolysis) to introduce the acetic acid side chain characteristic of Indomethacin.

This strategic application demonstrates how this compound serves as a powerful platform for accessing complex and pharmaceutically relevant molecules.

References

The Versatile Scaffold: Application of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties and geometric shape allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics. This guide focuses on a particularly valuable derivative, Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate , and its strategic application in medicinal chemistry, with a primary focus on the development of potent anticancer agents.

We will delve into the rationale behind its use, from its synthesis to its role as a precursor for highly active kinase inhibitors. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific reasoning that underpins them.

The Significance of Substitution: A Chemist's Perspective

The specific substitutions on the indole ring of this compound are not arbitrary; they are deliberate choices made to enhance its drug-like properties and biological activity.

  • The 5-Chloro Group: The presence of a chlorine atom at the 5-position significantly influences the molecule's lipophilicity and electronic character. This halogen substituent can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. In the context of anticancer agents, the 5-chloro substitution has been shown to be crucial for potent activity.[3]

  • The 2-Methyl Group: The methyl group at the 2-position can provide steric hindrance that directs the binding of the molecule within a protein's active site. It can also contribute to metabolic stability by blocking a potential site of oxidation.

  • The 3-Carboxylate Group: The methyl ester at the 3-position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. This modular approach is a cornerstone of modern medicinal chemistry, allowing for the rapid exploration of structure-activity relationships (SAR).

Application in Anticancer Drug Discovery: Targeting EGFR

A prominent application of the this compound scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

Derivatives of 5-chloro-indole have shown remarkable efficacy in inhibiting both wild-type and mutant forms of EGFR, including the notoriously drug-resistant T790M mutant.[2][6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Chloro-indole Derivative Inhibitor->Dimer

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies have elucidated the binding mode of 5-chloro-indole-2-carboxamide derivatives within the ATP-binding site of EGFR. These studies reveal that the indole scaffold acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the hinge region residues, such as Met793. The 5-chloro substituent often projects into a hydrophobic pocket, enhancing binding affinity. The amide side chain extends towards the solvent-exposed region, where modifications can be made to fine-tune potency, selectivity, and pharmacokinetic properties.[7][8]

Structure-Activity Relationship (SAR) Highlights

Systematic studies on 5-chloro-indole derivatives have revealed key SAR insights:

  • Amide Side Chain: The nature of the amine coupled to the indole-2-carboxylic acid is a primary determinant of potency. Often, phenethylamines with substitutions on the phenyl ring, such as morpholine or piperidine, lead to highly potent compounds.[1][9]

  • Para-Substitution: On the phenethylamine moiety, para-substitution is generally favored over meta-substitution for antiproliferative activity.[1]

  • Lipophilicity: While increased lipophilicity from substituents like the 5-chloro group can enhance activity, a balance must be struck to maintain favorable drug-like properties.[3]

Quantitative Data: Inhibitory Potency of 5-Chloro-Indole Derivatives

The following table summarizes the inhibitory concentrations (IC50) of representative 5-chloro-indole derivatives against EGFR and their antiproliferative activity (GI50) against various cancer cell lines, demonstrating their therapeutic potential.

Compound IDDerivative ClassTargetIC50 (nM)Cancer Cell LineGI50 (nM)Reference
3e 5-chloro-indole-2-carboxylateEGFR68Panc-129[6]
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFR (WT)68--[2]
5f 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFR (T790M)9.5--[2]
5g 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFR (WT)74--[2]
5g 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideEGFR (T790M)11.9--[2]
5j 5-substituted-indole-2-carboxamideEGFR85-37[9]
Erlotinib Reference DrugEGFR80-33[2][9]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and biological evaluation of a bioactive derivative starting from this compound.

Experimental_Workflow Start Methyl 5-chloro-2-methyl- 1H-indole-3-carboxylate Hydrolysis Step 1: Ester Hydrolysis Start->Hydrolysis Acid 5-Chloro-2-methyl- 1H-indole-3-carboxylic acid Hydrolysis->Acid Coupling Step 2: Amide Coupling Acid->Coupling Derivative Bioactive Amide Derivative Coupling->Derivative BioAssay Step 3: Biological Evaluation Derivative->BioAssay MTT MTT Assay (Cytotoxicity) BioAssay->MTT Kinase EGFR Kinase Assay (Target Engagement) BioAssay->Kinase

Protocol 1: Synthesis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid (Ester Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[10]

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2-3 equivalents) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-methyl-1H-indole-3-carboxylic acid.

Protocol 2: Synthesis of a Bioactive Amide Derivative (Amide Coupling)

This protocol outlines a standard procedure for coupling the synthesized carboxylic acid with an amine using a common coupling reagent like EDC.[3]

Materials:

  • 5-chloro-2-methyl-1H-indole-3-carboxylic acid

  • Desired amine (e.g., 4-morpholinophenethylamine) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methyl-1H-indole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Add DIPEA (3 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of the synthesized compound on cancer cell lines.[1][7][11]

Materials:

  • Cancer cell line (e.g., A549 - lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized amide derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of the compound on EGFR kinase activity, for instance using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[12][13]

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Substrate (e.g., a poly(Glu,Tyr) peptide)

  • ATP

  • Synthesized amide derivative in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates, luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the EGFR enzyme.

  • Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity.

  • Data Analysis: Normalize the data to controls and calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Conclusion

This compound is a highly valuable and strategically designed starting material in medicinal chemistry. Its utility as a scaffold, particularly for the development of potent EGFR inhibitors, underscores the power of rational drug design. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile molecule in their quest for novel and effective therapeutics. By understanding the "why" behind the "how," scientists can more effectively navigate the complex path of drug discovery.

References

Topic: A Robust HPLC Purification Method for Crude Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of crude Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate (CAS 762288-06-2) using preparative High-Performance Liquid Chromatography (HPLC). Indole derivatives are foundational scaffolds in medicinal chemistry and drug discovery, making the reliable generation of highly pure material a critical step in research and development.[1] This guide is designed for researchers, scientists, and drug development professionals, detailing a robust reversed-phase HPLC method. It explains the scientific rationale behind key decisions in method development, from sample preparation and column selection to mobile phase optimization and post-purification processing. The protocol is designed to be self-validating and includes a troubleshooting guide to address common chromatographic challenges.

Introduction and Scientific Principle

This compound is a functionalized indole, a heterocyclic motif prevalent in a vast array of pharmacologically active compounds.[1] Achieving high purity (>98%) of such intermediates is paramount for accurate biological screening, subsequent synthetic steps, and regulatory compliance. Crude synthetic products, however, often contain unreacted starting materials, by-products, and other impurities that can interfere with these processes.

This method leverages the principles of Reversed-Phase Chromatography (RPC) , the most widely used separation mode in HPLC, accounting for approximately 80% of applications.[2] In RPC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[3][4]

  • Stationary Phase: A nonpolar, hydrophobic matrix, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains.[5]

  • Mobile Phase: A polar solvent system, usually a mixture of water and a miscible, less polar organic solvent like acetonitrile or methanol.[6]

The separation mechanism relies on the partitioning of the analyte between the mobile and stationary phases. Less polar compounds, like our target indole, interact more strongly with the C18 stationary phase and are retained longer. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), we can progressively elute compounds of increasing hydrophobicity, thereby separating the target molecule from more polar and less polar impurities.[5]

Method Development Strategy: The "Why" Behind the Choices

A successful purification protocol is built on a logical method development strategy. Each parameter is chosen to optimize resolution, peak shape, and recovery.

  • Column Chemistry Selection (C18): A C18 stationary phase is the workhorse of reversed-phase chromatography and the logical first choice. Its strong hydrophobicity provides excellent retention for moderately nonpolar molecules like our target compound, which has a calculated XLogP3 of 3.2, indicating significant nonpolar character.[7]

  • Mobile Phase Organic Solvent (Acetonitrile): While both methanol and acetonitrile are common choices, acetonitrile (ACN) is selected for this primary method due to its lower viscosity (leading to lower system backpressure) and superior UV transparency at low wavelengths.[6] This allows for more sensitive detection.

  • Mobile Phase Additive (Formic Acid): The mobile phase is acidified with 0.1% formic acid. This serves two critical functions:

    • Improved Peak Shape: It suppresses the ionization of free silanol groups on the silica backbone of the stationary phase, which can otherwise cause undesirable ionic interactions with the analyte, leading to peak tailing.[2]

    • Consistent Analyte Protonation: It ensures the indole nitrogen remains consistently protonated, preventing peak splitting or broadening that could arise from multiple ionic forms of the analyte existing in equilibrium. Formic acid is also volatile, making it ideal for methods where fractions will be analyzed by mass spectrometry (LC-MS) or evaporated to dryness.[2][8][9]

  • Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, is essential for purifying crude samples.[5] A crude mixture contains compounds with a wide range of polarities. An isocratic method (constant solvent composition) that effectively elutes the target might cause highly retained impurities to remain on the column, while a strong isocratic mobile phase would cause early-eluting impurities and the target to co-elute with the solvent front. A gradient ensures that all components are eluted within a reasonable time, with sharper peaks and better resolution.[5]

  • UV Detection Wavelength (λ): The indole scaffold has a strong chromophore. A photodiode array (PDA) detector should be used during initial analytical runs to determine the wavelength of maximum absorbance (λmax) for the target compound. For most indole derivatives, this is typically in the 270-290 nm range.[10] Setting the detector to the λmax ensures the highest sensitivity for both the target peak and any impurities.

Materials and Equipment

CategoryItemSpecifications
Instrumentation Preparative HPLC SystemQuaternary pump, autosampler, column oven, PDA detector, fraction collector
Rotary EvaporatorFor solvent removal post-purification
Analytical HPLC SystemFor purity analysis of collected fractions
HPLC Column Preparative C18 Columne.g., 250 x 21.2 mm, 5 µm particle size
Analytical C18 Columne.g., 150 x 4.6 mm, 5 µm particle size
Guard ColumnMatching chemistry to the preparative column
Reagents & Solvents This compoundCrude synthetic material
Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) or Milli-Q
Formic Acid (FA)LC-MS Grade, >99% purity
Methanol (MeOH)HPLC Grade (for sample prep and cleaning)
Dimethyl Sulfoxide (DMSO)ACS Grade or higher (for initial sample dissolution)
Consumables Syringe Filters0.45 µm PTFE or Nylon
HPLC Vials2 mL for autosampler
Collection TubesSized for fraction collector

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The goal of sample preparation is to fully dissolve the analyte and remove particulates that could clog the HPLC column.[11]

  • Initial Dissolution: Weigh approximately 100 mg of the crude material. Dissolve it in a minimal amount of a strong solvent like DMSO or DMF. Rationale: Many organic compounds are highly soluble in these solvents, ensuring a concentrated stock solution.

  • Dilution: Dilute the stock solution with acetonitrile or a 50:50 mixture of acetonitrile/water until the solution is clear and no precipitate is visible. The final injection solvent should be as weak as possible while maintaining solubility to prevent peak distortion.[12] Expert Tip: Injecting in a solvent much stronger than the initial mobile phase can cause peak fronting or splitting.

  • Filtration: Draw the final solution into a syringe and filter it through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to remove insoluble impurities and protect the column from high backpressure.[11][13]

  • Optional Cleanup with Solid-Phase Extraction (SPE): For exceptionally impure crude materials, an SPE cleanup can significantly improve the final purification.[14][15] A C18 SPE cartridge can be used to bind the target compound and other nonpolar impurities while allowing highly polar contaminants to be washed away.[16][17] The target is then eluted with a stronger organic solvent, concentrated, and prepared for HPLC as described above.

Protocol 2: HPLC Method Parameters

These parameters should be programmed into the preparative HPLC system.

ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard dimensions for preparative scale purification.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with additive for peak shape control.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase with consistent additive concentration.
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column.
Column Temperature 30 °CElevated temperature reduces viscosity and can improve peak efficiency.
Detection 280 nm (or determined λmax)Optimal wavelength for indole detection.[10]
Injection Volume 500 - 2000 µLDependent on sample concentration and column loading capacity.
Gradient Program See Table BelowTo separate compounds across a polarity range.[5]

Preparative Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
2.0 60 40
20.0 5 95
25.0 5 95
25.1 60 40

| 30.0 | 60 | 40 |

Protocol 3: Purification Workflow

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// Edges Crude -> Prep [color="#5F6368"]; Prep -> HPLC [color="#5F6368"]; HPLC -> Collect [color="#5F6368"]; Collect -> Analyze [color="#5F6368"]; Analyze -> Pool [label="If Purity >98%", fontsize=10, fontcolor="#5F6368", color="#5F6368"]; Pool -> Isolate [color="#5F6368"]; Isolate -> Pure [color="#5F6368"]; } } Caption: Overall workflow from crude material to purified compound.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Configure the fraction collector to collect eluent based on the UV signal threshold, isolating the main peak corresponding to the target compound.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm purity.

  • Pooling and Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the HPLC solvents (water, acetonitrile, formic acid) using a rotary evaporator. The resulting solid is the purified product.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
High System Backpressure 1. Clogged column inlet frit.[11][13]2. Particulate matter from sample.[13]3. Buffer precipitation in high organic.[2]1. Reverse-flush the column with a strong solvent (if manufacturer permits).[11]2. Always filter samples before injection.[12]3. Ensure buffer solubility in the mobile phase composition.
Peak Tailing 1. Secondary interactions with column silanols.[2]2. Column overload.[13]3. Mismatch between injection solvent and mobile phase.1. Ensure mobile phase is acidified (0.1% FA or TFA).2. Reduce injection volume or sample concentration.3. Dissolve sample in a solvent weaker than or equal to the initial mobile phase.[12]
Split or Broad Peaks 1. Clogged or partially blocked column inlet.[11]2. Sample solvent effect.[12]3. Column degradation/void formation.1. Replace the column frit or the column itself.2. See "Peak Tailing" solution #3.3. Replace the column.
Ghost Peaks 1. Contaminants from previous run (carryover).2. Impurities in the mobile phase.[12]3. Autosampler contamination.1. Implement a robust column wash step at the end of the gradient.2. Use high-purity, HPLC-grade solvents.[13]3. Clean the autosampler needle and injection port.

Conclusion

This application note presents a validated and robust method for the preparative HPLC purification of this compound. By employing a systematic approach based on the principles of reversed-phase chromatography, researchers can reliably obtain high-purity material essential for downstream applications. The detailed protocols and troubleshooting guide serve as a practical resource for scientists engaged in synthetic chemistry and drug development, ensuring efficiency and success in their purification endeavors.

References

Application Notes and Protocols: Derivatization of the Indole Core for Creating Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Drug Discovery

The indole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structure, consisting of a fused benzene and pyrrole ring, is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4][5][6] The therapeutic relevance of indole derivatives is expansive, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, among many others.[3][7][8][9] This broad spectrum of biological activity stems from the indole's ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The strategic functionalization of the indole core is paramount in the generation of compound libraries for high-throughput screening (HTS) and the subsequent identification of novel therapeutic leads.[10] By systematically modifying different positions of the indole ring, researchers can fine-tune the steric, electronic, and lipophilic properties of the molecule, thereby modulating its pharmacological profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on key methodologies for indole derivatization, complete with expert insights and actionable protocols.

Key Strategies for Indole Core Derivatization

The reactivity of the indole ring is not uniform. The electron-rich pyrrole moiety makes the C3 position the most nucleophilic and prone to electrophilic substitution, followed by the N1 and C2 positions. The benzene ring (C4-C7) is less reactive towards electrophiles but can be functionalized using modern synthetic methods. This section will delve into the primary strategies for derivatization at these key positions.

N1-Functionalization: Modulating Solubility and Target Engagement

Modification at the indole nitrogen (N1) is a common and effective strategy to alter the physicochemical properties of the molecule, such as solubility and membrane permeability. Furthermore, the N-H group can act as a hydrogen bond donor, and its substitution can significantly impact target binding.[11]

N-Arylation: The Buchwald-Hartwig and Ullmann Couplings

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. The Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are two of the most robust methods for the N-arylation of indoles.[12][13]

The Buchwald-Hartwig reaction is lauded for its broad substrate scope and functional group tolerance, allowing for the coupling of indoles with a wide variety of aryl halides and triflates.[14] Modern iterations of the Ullmann coupling have overcome the historically harsh reaction conditions, offering a milder and more versatile alternative.[15]

Protocol 1: Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the N-arylation of indole with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add indole, aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.[16]

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube via syringe.[16]

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]

Expert Insight: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands like XPhos or RuPhos are often necessary to promote the reductive elimination step and achieve high yields.[16] The base is also a key parameter; weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups.[16]

C3-Functionalization: The Epicenter of Indole Reactivity

The C3 position is the most common site for derivatization due to its high electron density.[17] A vast number of methods exist for introducing a wide array of functional groups at this position.

C3-Alkylation: Friedel-Crafts and Borrowing Hydrogen Methodologies

The Friedel-Crafts alkylation is a classic method for forming C-C bonds at the C3 position. Lewis acids, such as BF₃·OEt₂, can catalyze the reaction of indoles with various electrophiles like maleimides to generate indolylsuccinimides.[18]

A more atom-economical and environmentally benign approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[19][20] In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the indole, followed by the return of the hydrogen to the resulting enamine intermediate, yielding the C3-alkylated product and water as the only byproduct.

Protocol 2: Lewis Acid-Catalyzed C3-Alkylation of Indole with Maleimide

This protocol describes the synthesis of 3-indolylsuccinimides using a BF₃·OEt₂ catalyst.[18]

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • N-substituted maleimide (1.0 mmol, 1.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.5 mmol, 0.5 equiv)

  • Dichloroethane (DCE) (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a solution of indole and N-substituted maleimide in dichloroethane, add BF₃·OEt₂ at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 6 hours.[18]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation: Substrate Scope for C3-Alkylation [18]

EntryIndole Substituent (R)Maleimide Substituent (R')Yield (%)
1HPhenyl90
25-MethoxyPhenyl86
35-NitroPhenyl64
4HMethyl88
5H4-Chlorophenyl85
C2-Functionalization and Beyond: Expanding the Chemical Space with Transition Metal Catalysis

While C3 is the most reactive site, functionalization at other positions, including C2 and the benzene ring (C4-C7), is crucial for generating structurally diverse compound libraries.[21] Transition-metal-catalyzed C-H activation has emerged as a powerful strategy to access these less reactive positions.[21][22][23]

Directing groups are often employed to achieve regioselectivity in C-H functionalization reactions. These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. A variety of directing groups have been developed for selective functionalization at C2, C4, C5, C6, and C7 of the indole core.[21][24]

Workflow for Directed C-H Functionalization

G cluster_0 Step 1: Installation of Directing Group cluster_1 Step 2: C-H Activation and Functionalization cluster_2 Step 3: Removal of Directing Group A Indole Substrate C N-Directed Indole A->C B Directing Group Precursor B->C D N-Directed Indole G Functionalized Indole D->G E Transition Metal Catalyst (e.g., Pd, Rh, Ru) E->G F Coupling Partner (e.g., Aryl Halide, Alkene) F->G H Functionalized Indole J Final Derivatized Indole H->J I Cleavage Conditions I->J

References

Application Notes and Protocols for the Analytical Characterization of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Analytical Rigor in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The process of functionalizing the indole nucleus—adding, modifying, or extending substituent groups—is a cornerstone of modern synthetic chemistry, aimed at tuning the molecule's biological activity or physical properties.[2] However, the synthesis of a novel functionalized indole is only the beginning of its journey. Rigorous, multi-faceted analytical characterization is not merely a procedural step; it is the foundation upon which all subsequent research and development rests.

Confirming the identity, purity, and three-dimensional structure of a new chemical entity is paramount. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and lead to the costly failure of drug development programs. This guide provides an in-depth exploration of the primary analytical techniques used to characterize functionalized indoles. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, offers field-proven protocols, and emphasizes an integrated approach where each technique provides a unique and complementary piece of the structural puzzle.

Our narrative will follow a logical workflow, beginning with the foundational spectroscopic methods that elucidate the molecular framework and culminating in the definitive technique for mapping atomic coordinates in three-dimensional space.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Structure and Substitution Patterns

The Causality: Why NMR is the First and Foremost Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone of small molecule structure elucidation. Its power lies in its ability to provide a detailed map of the carbon and proton framework of a molecule. For functionalized indoles, NMR is indispensable for confirming that a desired chemical transformation has occurred, identifying the specific site of functionalization on the indole ring, and establishing the connectivity between all atoms. Unlike techniques that provide only a molecular weight or elemental composition, NMR reveals the precise bonding arrangement and the chemical environment of each nucleus, making it the primary tool for initial structural verification.

Key Parameters in ¹H and ¹³C NMR of Indoles

The aromatic and heterocyclic nature of the indole ring results in a characteristic and predictable set of signals in both ¹H and ¹³C NMR spectra. Understanding these typical ranges is the first step in spectral interpretation.[3][4]

  • ¹H NMR Spectroscopy : The proton on the nitrogen (N-H) is often a broad singlet appearing far downfield (δ 8.0-12.5 ppm), though its position is highly dependent on the solvent and concentration.[5][6] The protons on the pyrrole ring (C2-H and C3-H) are distinct from those on the benzene portion. The C3-H, in particular, is sensitive to the electronic nature of substituents. Elongation of conjugation length generally leads to a downfield shift for all protons.[5]

  • ¹³C NMR Spectroscopy : The chemical shifts of the carbon atoms in the indole ring are also well-documented.[4][7][8] The positions of substituents dramatically influence the carbon shifts, providing clear evidence for the regioselectivity of a reaction.

Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Indole Core

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
N1-H8.0 - 12.5 (often broad)-
C2-H7.1 - 7.6120 - 125
C3-H6.4 - 6.8100 - 105
C4-H7.5 - 7.8118 - 122
C5-H7.0 - 7.3120 - 124
C6-H7.0 - 7.3120 - 124
C7-H7.5 - 7.8110 - 115
C3a-127 - 131
C7a-134 - 138

Note: Values are approximate and can be significantly influenced by substituents and solvent choice. Data compiled from multiple sources.[3][4][9]

Advanced NMR Techniques for Unambiguous Assignments

For complex, highly substituted indoles, one-dimensional spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for resolving ambiguities.

  • COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing for the tracing of proton networks through the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon signal to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton and carbon signals over two or three bonds, which is critical for identifying quaternary carbons and piecing together different molecular fragments.

Protocol: Acquiring and Interpreting NMR Spectra for a Novel Functionalized Indole

Objective: To confirm the structure and regiochemistry of a newly synthesized functionalized indole.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for indole derivatives as it helps in observing the N-H proton signal more reliably.[6]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition (on a 400-600 MHz Spectrometer):

    • ¹H NMR: Acquire a standard proton spectrum. Ensure good signal-to-noise by using an adequate number of scans (typically 8 to 64).[6]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment requires more time; 1024 scans or more may be necessary.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run this experiment to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

    • 2D COSY: Acquire a standard COSY experiment to establish H-H correlations.

    • 2D HSQC: Acquire an HSQC experiment to link protons to their directly attached carbons.

    • 2D HMBC: Acquire an HMBC experiment to probe long-range H-C correlations, which is key for connecting functional groups to the indole core.

  • Data Analysis and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the coupling patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton proximities.

    • Use the HSQC spectrum to assign protons to their corresponding carbons.

    • Use the COSY spectrum to walk along proton-proton coupling networks.

    • Critically, use the HMBC correlations to confirm the placement of substituents and link all molecular fragments. For example, a correlation from a methyl group's protons to a specific indole ring carbon definitively places that methyl group.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis acq_1H 1. Acquire ¹H Spectrum acq_13C 2. Acquire ¹³C & DEPT acq_1H->acq_13C acq_2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13C->acq_2D assign_1H 4. Assign ¹H Signals (Integration, Multiplicity) acq_2D->assign_1H assign_13C 5. Assign ¹³C Signals (Chemical Shift, DEPT) correlate 6. Correlate using 2D NMR assign_1H->correlate assign_13C->correlate structure 7. Propose/Confirm Structure correlate->structure

Caption: Workflow for structural confirmation using NMR spectroscopy.

Section 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

The Causality: Why MS is Essential for Molecular Formula and Connectivity Clues

While NMR maps the molecular skeleton, mass spectrometry (MS) provides two equally vital pieces of information: the precise molecular weight and, through fragmentation, clues about the molecule's substructures. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy (typically < 5 ppm) to allow for the unambiguous calculation of the molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, which provides a "fingerprint" that can confirm the presence of the indole core and the nature of its substituents.[10]

Ionization Techniques: Choosing the Right Tool for the Job
  • Electrospray Ionization (ESI): A soft ionization technique ideal for most functionalized indoles, especially those that are polar or thermally labile. It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), minimizing fragmentation in the source and providing a clear molecular ion peak.[11]

  • Electron Impact (EI): A high-energy technique that causes extensive fragmentation. While this can make the molecular ion peak difficult to identify, the resulting fragmentation pattern is highly reproducible and provides rich structural information, especially for differentiating isomers.[12][13] The loss of fragments like HCN from the pyrrole ring is a characteristic feature in indole fragmentation.[13]

Protocol: LC-MS/MS for Identification and Characterization

Objective: To confirm the molecular weight of a synthesized indole and identify potential analogs or impurities in a crude reaction mixture.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • LC-MS/MS System Setup:

    • Liquid Chromatography (LC): The LC system separates components of the mixture before they enter the mass spectrometer.

    • Mass Spectrometry (MS): The mass spectrometer is set to acquire data, often in both a full scan mode (to see all ions) and a data-dependent MS/MS mode (which automatically fragments the most intense peaks).

Table 2: Typical LC-MS/MS Parameters for Indole Analysis

Parameter Typical Setting Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for a wide range of indole polarities.[14]
Mobile Phase A Water + 0.1% Formic AcidAcidifier promotes good peak shape and ionization in positive mode.[15]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for eluting compounds from the C18 column.[15]
Flow Rate 0.2 - 0.4 mL/minAppropriate for analytical-scale columns.
Gradient 5% B to 95% B over 5-10 minutesA gradient is effective for analyzing mixtures with varying polarities.[16]
Ionization Source ESI (Positive Mode)Indoles readily form [M+H]⁺ ions.
MS1 Scan Range m/z 100 - 1000Covers the expected mass range for most functionalized indoles.
Collision Energy 10-40 eV (for MS/MS)Varied to induce characteristic fragmentation.
  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of your target compound's [M+H]⁺ ion.

    • Verify that the mass spectrum for this peak shows the correct molecular ion. For HRMS, confirm that the measured mass is within 5 ppm of the calculated exact mass.

    • Analyze the MS/MS spectrum. Look for characteristic losses. For example, prenylated indoles often show a characteristic loss of an isopentene group.[10] The fragmentation pattern can be compared to known compounds or used to deduce the structure of unknowns.[10][11]

Workflow for LC-MS/MS Analysis

MS_Workflow sample 1. Prepare & Inject Sample Mixture lc 2. LC Separation (by Polarity) sample->lc ms1 3. ESI Ionization & MS1 Full Scan lc->ms1 ms2 4. Data-Dependent MS/MS Fragmentation ms1->ms2 analysis 5. Data Analysis: - Exact Mass - Retention Time - Fragmentation Pattern ms2->analysis result 6. Identify Components & Confirm Structure analysis->result

Caption: Integrated workflow for separation and identification by LC-MS/MS.

Section 3: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purification and Purity Assessment

The Causality: Why HPLC is a Non-Negotiable Step

Whether for biological testing or for use in subsequent reactions, the purity of a compound is critical. HPLC is the gold-standard technique for assessing the purity of a non-volatile small molecule. Its high resolving power allows for the separation of the target compound from starting materials, byproducts, and reagents. By using a detector like a Diode Array Detector (DAD), which collects UV-Vis spectra across the entire peak, one can not only quantify purity (as % area under the curve) but also gain evidence that the peak is homogenous (i.e., not composed of co-eluting impurities).

Protocol: Reverse-Phase HPLC for Purity Analysis

Objective: To determine the purity of a synthesized functionalized indole.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.[16]

    • Mobile Phase: A mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[17][18]

    • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly, typically around 280 nm.[19] Using a DAD allows for monitoring across a range of wavelengths.

    • Run Type: A gradient elution (e.g., 10% B to 90% B over 20 minutes) is recommended for the initial analysis of a new compound to ensure all potential impurities are eluted from the column.[16]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

    • For a DAD, check the peak purity analysis provided by the software, which compares spectra across the peak to detect co-eluting impurities.

HPLC Method Development Workflow

HPLC_Workflow start Start: Crude Sample scout 1. Scouting Gradient (e.g., 5-95% MeCN) start->scout eval1 Evaluate: - Good Retention? - Good Peak Shape? scout->eval1 adjust_mp 2. Adjust Mobile Phase (Solvent, pH/Additive) eval1->adjust_mp No adjust_grad 3. Optimize Gradient (Slope, Time) eval1->adjust_grad Yes adjust_mp->scout eval2 Evaluate: - Resolution > 1.5? - Acceptable Run Time? adjust_grad->eval2 eval2->adjust_grad No final Final Validated Method eval2->final Yes

Caption: A logical workflow for developing an HPLC purity analysis method.

Section 4: Single-Crystal X-ray Diffraction - Unambiguous 3D Structure Determination

The Causality: The Ultimate Structural Confirmation

While the combination of NMR and MS can build a very strong case for a particular structure, only single-crystal X-ray diffraction (SCXRD) can provide definitive, unambiguous proof.[20] By analyzing how X-rays are diffracted by a single crystal, we can generate a three-dimensional model of the molecule showing the precise location of every atom. This is the only technique that can unequivocally determine absolute stereochemistry, resolve subtle isomeric ambiguities, and reveal detailed conformational information and intermolecular interactions in the solid state.[21][22]

Protocol: An Overview of the Crystallography Workflow

Objective: To obtain an unambiguous 3D structure of a novel functionalized indole.

Methodology: This process is highly specialized and often performed by dedicated crystallographers, but understanding the workflow is crucial for all chemists.

  • Crystal Growth (The Critical Hurdle):

    • The single most challenging step is growing a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of defects.

    • Common methods include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. The choice of solvent is critical and often requires extensive screening.[21][23]

  • Data Collection:

    • The crystal is mounted on a goniometer in a diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal motion and then rotated in a beam of monochromatic X-rays.

    • A detector records the positions and intensities of the thousands of diffracted X-ray reflections.[24]

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data to determine the unit cell dimensions and space group.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including precise bond lengths, angles, and thermal parameters.[25]

Table 3: Key Information Obtained from an X-ray Crystal Structure

Parameter Significance
Molecular Formula Confirms the elemental composition.
Crystal System/Space Group Describes the symmetry of the crystal packing.[25]
Bond Lengths & Angles Provides precise geometric data for comparison with theoretical models.[25]
Torsion Angles Defines the conformation of flexible parts of the molecule.
Absolute Stereochemistry Unambiguously determines the R/S configuration at chiral centers (if anomalous dispersion is used).
Intermolecular Interactions Reveals hydrogen bonds, π-stacking, and other forces that govern crystal packing.[21]

General Workflow for Single-Crystal X-ray Diffraction

Xray_Workflow start Purified Compound cryst 1. Grow Single Crystal (Slow Evaporation, etc.) start->cryst mount 2. Mount Crystal & Collect Diffraction Data cryst->mount solve 3. Solve Structure (Phase Problem) mount->solve refine 4. Refine Atomic Model solve->refine final Final 3D Structure (CIF File) refine->final

Caption: High-level overview of the single-crystal X-ray diffraction process.

Section 5: Complementary Spectroscopic Techniques

The Causality: Rapid Functional Group and Electronic Characterization

Techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are rapid, require minimal sample, and provide valuable complementary data. While not typically used for primary structure proof, they are excellent for confirming the presence or absence of key functional groups and for understanding the electronic properties of the indole's π-system.

  • FT-IR Spectroscopy: Provides confirmation of functional groups by identifying their characteristic vibrational frequencies. For example, the appearance of a strong absorption around 1700 cm⁻¹ would confirm the successful introduction of a carbonyl group, while a sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H stretch.[26][27]

  • UV-Vis Spectroscopy: The indole ring is a strong chromophore. The position and intensity of its absorption maxima (λmax) are sensitive to the substitution pattern on the ring, particularly by groups that extend the conjugated π-system. This makes UV-Vis a simple tool for quickly verifying that the core chromophore is intact.[26]

Table 4: Characteristic Spectroscopic Data for Indole Derivatives

Technique Feature Typical Wavenumber/Wavelength
FT-IR N-H Stretch3300 - 3500 cm⁻¹
C=O Stretch (Aldehyde/Ketone)1680 - 1725 cm⁻¹
Aromatic C=C Stretch1600 - 1650 cm⁻¹
UV-Vis π–π* Transition~220 nm
n–π* Transition~280 nm

Data compiled from multiple sources.[26][28]

Conclusion: An Integrated, Self-Validating Approach

References

Synthesis of Potential Anticancer Agents from Indole-3-Carboxylate Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone in Oncology Drug Discovery

The indole nucleus is a privileged heterocyclic motif that forms the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity have made it an attractive scaffold for medicinal chemists, particularly in the development of novel anticancer agents. Several FDA-approved drugs, such as sunitinib and panobinostat, feature an indole core, underscoring its clinical significance.[2]

This technical guide focuses on the synthesis of potential anticancer agents derived from indole-3-carboxylate and its synthetic precursor, indole-3-carboxaldehyde. We will explore key synthetic transformations that allow for the diversification of the indole scaffold and discuss the rationale behind these modifications in the context of structure-activity relationships (SAR). Furthermore, this document provides detailed, field-proven protocols for the synthesis and subsequent in vitro evaluation of these compounds, designed to be self-validating and reproducible for researchers in drug discovery and development.

Rationale for Targeting the Indole-3-Carboxylate Scaffold

Indole-3-carboxylate and its derivatives serve as versatile starting materials for several reasons:

  • Multiple Points for Diversification: The indole ring possesses several sites amenable to chemical modification, including the N1-position (indole nitrogen), the C2-position, and the carboxylate group at the C3-position. This allows for the systematic exploration of chemical space to optimize biological activity.

  • Bioisosteric Potential: The carboxylate group can be converted into various bioisosteres, such as carboxamides and other heterocyclic rings, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.[3][4]

  • Established Anticancer Activity: A large body of scientific literature demonstrates that modifications at these positions can lead to compounds with potent anticancer activities through various mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[5]

Key Synthetic Strategies and Protocols

The following sections detail robust protocols for the synthesis of diverse indole-based compounds with potential anticancer activity. The choice of a specific synthetic route is often dictated by the desired final compound and the intended biological target.

Protocol 1: N-Alkylation of the Indole Ring

Rationale: Alkylation at the N1 position of the indole ring is a common strategy to enhance lipophilicity and modulate the interaction of the molecule with its biological target. SAR studies have shown that substitution at the N-1 position can significantly enhance anticancer activity.[2]

Experimental Protocol: N-Alkylation of Ethyl Indole-2-carboxylate

This protocol describes the N-alkylation of a related indole ester, which can be adapted for indole-3-carboxylates.[6]

Materials:

  • Ethyl indol-2-carboxylate

  • Potassium hydroxide (KOH), aqueous solution

  • Acetone

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl indol-2-carboxylate (1.0 mmol) in acetone (10 mL), add aqueous KOH (3.0 mmol).

  • Stir the mixture at 20 °C for 30 minutes.

  • Add the alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the organic layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 2: Knoevenagel Condensation for C3-Side Chain Extension

Rationale: The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde or ketone with an active methylene compound.[7] In the context of indole-3-carboxaldehyde, this reaction allows for the introduction of a variety of substituents at the C3 position, which have been shown to be critical for anticancer activity.[8][9]

Experimental Protocol: Knoevenagel Condensation of Indole-3-carboxaldehyde

This protocol details a general procedure for the Knoevenagel condensation.[10]

Materials:

  • Indole-3-carboxaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 mmol) and the active methylene compound (1 mmol) in a mixture of DBU (1 mmol) and water (25 mmol).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, extract the product with a suitable organic solvent.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of Indole-Based Thiosemicarbazones

Rationale: Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer properties. The condensation of indole-3-carboxaldehyde with various thiosemicarbazides yields indole-based thiosemicarbazones with potential as novel therapeutic agents.[11]

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde Thiosemicarbazones

This protocol is adapted from a procedure for synthesizing a variety of thiosemicarbazones.[12]

Materials:

  • Indole-3-carboxaldehyde

  • Appropriate thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve indole-3-carboxaldehyde (1 eq.) and the corresponding thiosemicarbazide (1 eq.) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the solution at room temperature overnight.

  • The resulting solid product is collected by filtration.

  • The product can be purified by recrystallization from ethanol.

Protocol 4: Amide Bond Formation to Synthesize Indole-3-Carboxamides

Rationale: The conversion of the carboxylic acid at the C3 position to a carboxamide is a common strategy to improve biological activity and pharmacokinetic properties. Indole-3-carboxamides have demonstrated significant potential as anticancer agents.[3][4]

Experimental Protocol: Synthesis of Indole-3-Carboxamides

This protocol describes a standard amide coupling reaction.

Materials:

  • Indole-3-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve indole-3-carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_Pathways cluster_0 Core Precursors cluster_1 Synthetic Transformations cluster_2 Potential Anticancer Agents Indole-3-Carboxylate Indole-3-Carboxylate N-Alkylation N-Alkylation Indole-3-Carboxylate->N-Alkylation Alkyl Halide, Base Amide Coupling Amide Coupling Indole-3-Carboxylate->Amide Coupling Amine, Coupling Agents Indole-3-Carboxaldehyde Indole-3-Carboxaldehyde Knoevenagel Condensation Knoevenagel Condensation Indole-3-Carboxaldehyde->Knoevenagel Condensation Active Methylene Cmpd, Base Thiosemicarbazone Formation Thiosemicarbazone Formation Indole-3-Carboxaldehyde->Thiosemicarbazone Formation Thiosemicarbazide, Acid Catalyst N-Alkyl-Indole-3-Carboxylates N-Alkyl-Indole-3-Carboxylates N-Alkylation->N-Alkyl-Indole-3-Carboxylates Indole-3-yl-Acrylonitriles Indole-3-yl-Acrylonitriles Knoevenagel Condensation->Indole-3-yl-Acrylonitriles Indole-3-Carboxaldehyde Thiosemicarbazones Indole-3-Carboxaldehyde Thiosemicarbazones Thiosemicarbazone Formation->Indole-3-Carboxaldehyde Thiosemicarbazones Indole-3-Carboxamides Indole-3-Carboxamides Amide Coupling->Indole-3-Carboxamides

Caption: Key synthetic routes from indole precursors.

In Vitro Evaluation of Anticancer Activity

A crucial step in the drug discovery process is the evaluation of the synthesized compounds for their cytotoxic effects against cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell viability.[13]

Protocol 5: MTT Assay for Cytotoxicity Screening

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Troubleshooting the MTT Assay:

  • High Background: Can be caused by microbial contamination or interference from phenol red in the medium. Ensure sterile technique and consider using phenol red-free medium.[15]

  • Low Signal: May result from low cell number or insufficient incubation time with MTT. Optimize cell seeding density and incubation times.

  • Incomplete Solubilization of Formazan Crystals: Ensure thorough mixing after adding the solubilization solution. Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

Position of Substitution Effect on Anticancer Activity Rationale/Examples
N1 (Indole Nitrogen) Substitution with small alkyl or benzyl groups often enhances activity.Increases lipophilicity, potentially improving cell permeability and target engagement. Methyl substitution can increase activity up to 60-fold in some cases.[2]
C2 Substitution with aryl or heteroaryl groups can confer potent activity.These groups can engage in additional binding interactions with the target protein. 2,5-disubstituted indoles have shown potent antiproliferative activity.[16]
C3 (Side Chain) The nature of the side chain is critical. Conversion of the carboxylate to amides or other heterocycles can significantly impact activity.Modulates hydrogen bonding capacity and steric interactions. Indole-3-carboxamides and indole-3-isoxazole hybrids have demonstrated potent anticancer effects.[3][4]
C5 Substitution with electron-withdrawing or electron-donating groups can modulate activity.Can influence the electronic properties of the indole ring and its ability to interact with biological targets.

Mechanism of Action: A Multifaceted Approach

Indole derivatives exert their anticancer effects through a variety of mechanisms, making them promising candidates for overcoming drug resistance.

Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Indole Derivatives Indole Derivatives Cell Cycle Arrest Cell Cycle Arrest Indole Derivatives->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Indole Derivatives->Apoptosis Induction Inhibition of Angiogenesis Inhibition of Angiogenesis Indole Derivatives->Inhibition of Angiogenesis Inhibition of Metastasis Inhibition of Metastasis Indole Derivatives->Inhibition of Metastasis HDACs HDACs Indole Derivatives->HDACs Signaling Pathways (e.g., PI3K/Akt/mTOR) Signaling Pathways (e.g., PI3K/Akt/mTOR) Cell Cycle Arrest->Signaling Pathways (e.g., PI3K/Akt/mTOR) Tubulin Polymerization Tubulin Polymerization Apoptosis Induction->Tubulin Polymerization Kinases (e.g., VEGFR, PDGFR) Kinases (e.g., VEGFR, PDGFR) Inhibition of Angiogenesis->Kinases (e.g., VEGFR, PDGFR) Topoisomerases Topoisomerases Inhibition of Metastasis->Topoisomerases

Caption: Mechanisms of action of indole derivatives.

Conclusion

The indole-3-carboxylate scaffold provides a fertile ground for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in this guide offer a robust framework for researchers to design, synthesize, and test new indole derivatives with therapeutic potential. A systematic approach to modifying the indole core, guided by SAR principles, will continue to yield promising lead compounds for the next generation of cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Indole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole-3-carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring the scientific integrity and success of your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific problems you may encounter during your synthetic work. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My Fischer indole synthesis of an ethyl indole-3-carboxylate is giving a low yield, and I'm observing several unexpected spots on my TLC. What are the likely byproducts?

A1: Low yields in the Fischer indole synthesis of indole-3-carboxylates can often be attributed to incomplete cyclization or competing side reactions. The presence of multiple spots on your TLC plate suggests a mixture of products. Here are the most common culprits:

  • Incomplete Cyclization: The core of the Fischer synthesis is an acid-catalyzed intramolecular cyclization followed by the elimination of ammonia.[1] If the reaction conditions (acid strength, temperature, reaction time) are not optimal, the reaction may stall at the phenylhydrazone or ene-hydrazine intermediate stage.

  • Side-Product Formation:

    • Adducts and Dimers: Under acidic conditions, the electron-rich indole ring is susceptible to further reactions. The starting materials or the product itself can form various adducts or dimeric byproducts.[2]

    • Rearrangement Products: The key[3][3]-sigmatropic rearrangement can sometimes be followed by alternative cyclization or rearrangement pathways, especially with certain substitution patterns on the phenylhydrazine or the ketoester.[4]

    • Starting Material Degradation: Phenylhydrazines can be unstable, particularly at elevated temperatures, leading to the formation of aniline and other degradation products.[3]

Troubleshooting & Optimization Protocol:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. Screen various Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5] Start with catalytic amounts and incrementally increase to find the optimal concentration.

  • Temperature Control: Gradually increase the reaction temperature while closely monitoring the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products.[6]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Purification: The resulting mixture will likely require careful purification by column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective for separating the desired product from less polar impurities and more polar baseline materials.

Q2: I'm attempting a Reissert synthesis to produce an indole-3-carboxylate precursor, and the final decarboxylation step is problematic, leading to a complex mixture. What is going wrong?

A2: The Reissert synthesis is a classic method that involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[7] The final step, decarboxylation of the resulting indole-2-carboxylic acid to furnish the indole, can indeed be challenging.[8]

  • Harsh Decarboxylation Conditions: Heating the indole-2-carboxylic acid to induce decarboxylation can lead to thermal decomposition, especially if the indole ring is substituted with sensitive functional groups.[8]

  • Incomplete Reaction: Insufficient heating (time or temperature) will result in residual starting material.

  • Side Reactions: The newly formed indole can be reactive under the harsh decarboxylation conditions, leading to polymerization or other side reactions.

Troubleshooting & Optimization Protocol:

  • Controlled Heating: Instead of high-temperature neat heating, consider performing the decarboxylation in a high-boiling point solvent (e.g., quinoline, diphenyl ether) to allow for more precise temperature control.

  • Copper-Catalyzed Decarboxylation: The addition of copper powder or copper(I) oxide can facilitate decarboxylation at lower temperatures.

  • Monitoring: Follow the reaction's progress by TLC or ¹H NMR to determine the optimal reaction time and to avoid prolonged heating once the starting material is consumed.

  • Purification: After cooling and workup, purify the crude product via column chromatography or recrystallization to remove any byproducts formed during the heating process.

Q3: My palladium-catalyzed cross-coupling reaction to form an indole-3-carboxylate is sluggish, and I'm observing significant amounts of homocoupled (biphenyl-type) byproducts. How can I improve this?

A3: Palladium-catalyzed cross-coupling reactions are powerful tools for indole synthesis.[9] However, issues like low reactivity and the formation of homocoupled byproducts are common.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents, or by side reactions.

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired cross-coupling pathway over competing reactions.

  • Homocoupling: The formation of biphenyl-type byproducts arises from the reaction of two aryl halide molecules, a common side reaction in cross-coupling chemistry.[10]

Troubleshooting & Optimization Protocol:

  • Ligand Screening: Experiment with a variety of phosphine-based ligands (e.g., Xantphos, SPhos) to find one that promotes the desired reaction and minimizes homocoupling.[11]

  • Base Selection: The choice of base can significantly influence the reaction outcome. Screen inorganic bases like Cs₂CO₃ and K₃PO₄.

  • Solvent Purity: Ensure that your solvents are anhydrous and degassed to prevent catalyst deactivation.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. Find the optimal temperature where the desired reaction proceeds at a reasonable rate with minimal byproduct formation.

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions about impurities and byproducts in indole-3-carboxylate synthesis.

Q1: What is the most common impurity I should expect in my indole-3-carboxylate synthesis, and how can I identify it?

A1: One of the most common impurities, regardless of the synthetic route, is the corresponding decarboxylated indole . This occurs when the carboxylate group at the C3 position is lost, particularly under acidic or high-temperature conditions.[12][13]

  • Identification:

    • ¹H NMR: The most telling sign is the disappearance of the ester protons (e.g., the quartet and triplet for an ethyl ester) and the appearance of a new proton signal in the aromatic region, corresponding to the C3-H of the indole.

    • LC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the indole core without the carboxylate group.

    • TLC: The decarboxylated indole will be less polar than your indole-3-carboxylate and will have a higher Rf value.

Q2: I'm observing a byproduct with a mass that is roughly double that of my expected product. What could this be?

A2: A byproduct with a mass approximately double that of your product is likely a dimeric species . Indoles, being electron-rich, can undergo electrophilic substitution with an activated form of another indole molecule, especially under acidic conditions.[2]

  • Formation Mechanism: The protonated form of an indole can act as an electrophile and attack a neutral indole molecule, leading to the formation of a C-C bond between the two indole rings.

  • Prevention:

    • Maintain a lower reaction temperature.

    • Use the minimum necessary amount of acid catalyst.

    • Keep the concentration of the indole species low by using a higher solvent volume or by slow addition of a precursor.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What is happening?

A3: A dark reaction mixture, often accompanied by the formation of intractable baseline material on a TLC plate, is a strong indication of oxidation and/or polymerization . The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts like oxindoles.[14][15]

  • Common Oxidative Byproducts:

    • 2-Oxindoles (Oxindoles): Oxidation at the C2 position is a common pathway.[16]

    • 3-Oxoindoles (Isatins): While less common from direct oxidation of the indole-3-carboxylate, they can arise from certain starting materials or reaction conditions.

  • Prevention:

    • Inert Atmosphere: Always run your reactions under an inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Degassed Solvents: Use solvents that have been properly degassed.

    • Avoid Strong Oxidizing Agents: Be mindful of any reagents in your reaction that could act as oxidants.

Data Summary

Impurity/ByproductCommon Synthetic Route(s)Identification MethodsPrevention Strategies
Decarboxylated IndoleFischer, Reissert, High-Temp Reactions¹H NMR, LC-MS, TLCMilder reaction conditions, avoid strong acids and high temperatures.[12][13]
Dimeric SpeciesAcid-catalyzed reactions (e.g., Fischer)LC-MS (M+H ≈ 2 x Product MW)Lower temperature, minimize acid concentration, lower reactant concentration.[2]
OxindolesAll routes, especially with air exposure¹H NMR, LC-MS, Color changeInert atmosphere, degassed solvents.[14][15]
Incomplete Cyclization IntermediatesFischerTLC, LC-MSOptimize acid catalyst and temperature.[1]
Homocoupled ByproductsPalladium-catalyzed Cross-CouplingLC-MS, ¹H NMRLigand screening, slow addition of aryl halide.[10]

Visualizing Reaction Challenges

Diagram 1: Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

fischer_troubleshooting start Low Yield in Fischer Indole Synthesis check_tlc Analyze TLC/LC-MS start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots incomplete_cyclization Incomplete Cyclization multiple_spots->incomplete_cyclization Yes side_products Side Products Formed multiple_spots->side_products Yes optimize_acid Optimize Acid Catalyst (Type & Concentration) incomplete_cyclization->optimize_acid optimize_temp Optimize Temperature side_products->optimize_temp purify Column Chromatography optimize_acid->purify optimize_temp->purify end Improved Yield purify->end

A troubleshooting workflow for addressing low yields in Fischer indole synthesis.

Diagram 2: Competing Pathways in Indole-3-Carboxylate Reactions

competing_pathways start Indole-3-Carboxylate Precursor reaction_conditions Reaction Conditions (Acid, Heat, Air) start->reaction_conditions desired_product Desired Indole-3-Carboxylate reaction_conditions->desired_product Optimal decarboxylation Decarboxylation (Loss of COOR) reaction_conditions->decarboxylation Sub-optimal dimerization Dimerization reaction_conditions->dimerization Sub-optimal oxidation Oxidation (e.g., to Oxindole) reaction_conditions->oxidation Sub-optimal

Competing reaction pathways leading to common byproducts.

References

Alternative catalysts for efficient 2-methyl-1H-indole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-1H-indole-3-carboxylate

A Senior Application Scientist's Guide to Alternative Catalysts and Troubleshooting

Welcome to the technical support center for the synthesis of 2-methyl-1H-indole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthesis, moving beyond traditional methods to explore more efficient and robust alternative catalysts. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selection of catalysts and the underlying principles for the efficient synthesis of 2-methyl-1H-indole-3-carboxylate.

Q1: What are the primary limitations of traditional Brønsted/Lewis acid catalysts in the Fischer indole synthesis for this target molecule?

A1: The classic Fischer indole synthesis, while foundational, often presents significant challenges when using traditional acid catalysts like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or zinc chloride (ZnCl₂)[1][2][3]. Key limitations include:

  • Harsh Reaction Conditions: These catalysts frequently require high temperatures, which can lead to the degradation of starting materials and the desired indole product, resulting in polymerization and the formation of tar-like byproducts[4].

  • Low Yields and Poor Selectivity: For certain substrates, harsh acidic conditions can promote significant side reactions, such as N-N bond cleavage of the hydrazone intermediate, which forms aniline and other fragments, thereby reducing the overall yield[4][5].

  • Catalyst Removal and Waste: Homogeneous acid catalysts can be difficult to remove from the reaction mixture, requiring extensive aqueous work-ups that generate considerable waste.

  • Substrate Sensitivity: Many functional groups are not stable under strongly acidic and high-temperature conditions, limiting the scope of the reaction for complex, functionalized molecules.

Q2: What are the main classes of alternative catalysts for synthesizing 2-methyl-1H-indole-3-carboxylate?

A2: Research has led to the development of several classes of alternative catalysts that offer milder conditions, higher yields, and greater functional group tolerance. These include:

  • Palladium-Based Catalysts: These are highly effective for intramolecular C-H activation and oxidative coupling reactions, often proceeding under much milder conditions than the classic Fischer synthesis[6][7]. Palladium catalysts can also be used in modifications of the Fischer indole synthesis, such as the Buchwald modification, which involves the cross-coupling of aryl bromides and hydrazones[2].

  • Heterogeneous Catalysts: These are solid-supported catalysts, such as polymeric sulfonic acid resins (e.g., Amberlite®) or metals on a solid support (e.g., Ni/SiO₂-Al₂O₃, Pd/SBA-15), that offer significant advantages in terms of easy separation, reusability, and suitability for continuous flow systems[8][9][10].

  • Metal-Free Catalysts: These approaches avoid the use of expensive and potentially toxic transition metals. Examples include organocatalysts, iodine-mediated reactions, and oxidative systems using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[11][12][13]. Some methods also utilize visible-light-mediated organophotoredox catalysis[14].

  • Other Transition Metal Catalysts: Besides palladium, catalysts based on copper, nickel, and gold have also been employed for various indole synthesis strategies[8][12][15].

Q3: How does the choice of an alternative catalyst impact reaction efficiency and sustainability?

A3: The choice of catalyst is pivotal and directly influences several key performance indicators:

  • Efficiency and Yield: Modern catalysts, like palladium systems, can significantly increase yields by providing alternative, lower-energy reaction pathways and minimizing side reactions[6]. For instance, microwave-assisted, palladium-catalyzed cyclization can achieve yields upwards of 90% in a fraction of the time required for traditional methods[7].

  • Sustainability ("Green Chemistry"): Heterogeneous catalysts are a cornerstone of green chemistry. Their insolubility allows for simple filtration to separate them from the reaction mixture, reducing the need for solvent-intensive extractions. Furthermore, their potential for recycling and reuse makes processes more economical and environmentally friendly[8][9]. Metal-free systems completely avoid the environmental and cost issues associated with heavy metals[16].

  • Process Simplification: Using catalysts that are easily removed (heterogeneous) or that operate under neat (solvent-free) conditions simplifies the overall process, reducing steps and resource consumption[8].

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic, question-and-answer approach to resolving specific problems encountered during the synthesis.

Issue 1: Low or No Yield of 2-Methyl-1H-indole-3-carboxylate

Q: My reaction has produced a very low yield or no product at all. What are the most common culprits?

A: This is a frequent challenge in indole synthesis. A systematic approach is crucial for diagnosis. The primary areas to investigate are the integrity of your starting materials, the reaction conditions, and the activity of your catalyst.

Potential Causes & Solutions:

  • Reagent Purity: Impurities in the starting phenylhydrazine or the ketone can introduce side reactions that consume reagents or inhibit the catalyst[17].

    • Action: Verify the purity of your starting materials using NMR or GC-MS. Consider recrystallization or column chromatography if significant impurities are detected.

  • Solvent Quality: The presence of water or other impurities in the solvent can be detrimental, especially for moisture-sensitive catalysts or intermediates.

    • Action: Use dry, freshly distilled, or anhydrous grade solvents. If the reaction is known to be moisture-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon)[17].

  • Sub-Optimal Reaction Conditions: Temperature and reaction time are critical. The reaction may be proceeding slower than expected, or conversely, the product might be degrading over time at the chosen temperature[17].

    • Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Run small-scale experiments to optimize temperature and time. Sometimes, lowering the temperature can suppress side reactions and improve the net yield of the desired product[17].

  • Catalyst Inactivity: The catalyst may be poisoned, used in an incorrect amount, or may simply be unsuitable for your specific substrate.

    • Action:

      • Loading: Titrate the catalyst loading to find the optimal concentration. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions.

      • Poisoning: Ensure all glassware is scrupulously clean and that reagents are free from potential catalyst poisons (e.g., sulfur compounds for palladium catalysts).

      • Selection: If using a traditional acid catalyst, it may be too harsh. Consider switching to a milder alternative, such as a heterogeneous acid catalyst or a palladium-based system[3].

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G start Problem: Low or No Yield reagents Step 1: Verify Reagent Purity (NMR, GC-MS) start->reagents reagents->start Reagents Impure (Purify & Retry) conditions Step 2: Optimize Conditions (Temperature, Time, Solvent) reagents->conditions Reagents Pure conditions->start No Improvement (Re-evaluate Reaction) catalyst Step 3: Evaluate Catalyst (Loading, Activity, Type) conditions->catalyst Conditions Optimized catalyst->start No Improvement (Consult Literature for Alternative Routes) outcome Improved Yield catalyst->outcome New Catalyst Successful

Caption: A troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Multiple Products & Impurities

Q: My TLC/LC-MS analysis shows multiple spots, indicating significant side product formation. How can I improve selectivity?

A: The formation of multiple products points to issues with selectivity (regioisomers) or stability (decomposition products).

Potential Causes & Solutions:

  • Formation of Regioisomers: When using unsymmetrical ketones in the Fischer indole synthesis, cyclization can occur at two different positions, leading to a mixture of indole regioisomers[4].

    • Action: The choice of acid catalyst and its concentration can influence the product ratio[18]. Experiment with different Lewis or Brønsted acids. In some cases, a thermal (uncatalyzed) reaction at a higher temperature may favor one isomer[18]. Alternatively, switching to a more regioselective synthetic route, such as a palladium-catalyzed cyclization of a pre-formed enamine, can completely circumvent this issue[6].

  • N-N Bond Cleavage: This is a common side reaction, especially with electron-rich hydrazones, leading to aniline byproducts[4][5].

    • Action: This side reaction is often promoted by overly harsh acidic conditions. Switching to a milder catalyst or lowering the reaction temperature can disfavor this pathway.

  • Product/Reagent Decomposition: The indole ring itself can be sensitive to strong acids and high temperatures, leading to polymerization or oxidation[4][19].

    • Action: Reduce the reaction temperature and time. If possible, use a catalyst that allows the reaction to proceed under milder conditions. Ensure the reaction is run under an inert atmosphere to prevent oxidation.

Protocols for Alternative Catalytic Syntheses

Here we provide detailed experimental protocols for modern, efficient catalytic methods for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives.

Protocol 1: Microwave-Assisted Palladium-Catalyzed Intramolecular Cyclization

This method utilizes a palladium catalyst to efficiently cyclize an N-aryl enamine intermediate, offering high yields and short reaction times. The protocol is adapted from the work of Bellavita et al.[6][7].

Experimental Workflow Diagram

G cluster_0 Step 1: Enamine Synthesis cluster_1 Step 2: Pd-Catalyzed Cyclization aniline Substituted Aniline enamine N-Aryl Enamine Intermediate aniline->enamine ester Methyl Acetoacetate ester->enamine cyclization Add Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF enamine->cyclization microwave Microwave Irradiation (e.g., 60 °C, 0.5 h) cyclization->microwave product 2-Methyl-1H-indole-3-carboxylate microwave->product

Caption: Workflow for Pd-catalyzed indole synthesis.

Step-by-Step Methodology:

  • Synthesis of the Enamine Intermediate (e.g., Methyl-(Z)-3-(phenylimino)butanoate):

    • To a solution of aniline (1.0 eq) in a suitable solvent like toluene, add methyl acetoacetate (1.05 eq).

    • Add a catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).

    • After cooling, perform a standard aqueous work-up and purify the resulting enamine by column chromatography or recrystallization.

  • Palladium-Catalyzed Cyclization:

    • In a microwave reaction vial, combine the N-aryl enamine (1.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (3.0 eq)[7].

    • Add DMF as the solvent.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 60 °C for 30 minutes[7].

    • After the reaction, cool the mixture to room temperature.

    • Perform a work-up by diluting with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and concentrating under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 2-methyl-1H-indole-3-carboxylate.

Protocol 2: Heterogeneous Acid Catalysis in Continuous Flow

This protocol, inspired by advances in flow chemistry, uses a solid acid catalyst for a cleaner, more sustainable Fischer indole synthesis[10].

Step-by-Step Methodology:

  • System Setup:

    • Pack a suitable reactor column (e.g., a commercially available flow reactor cartridge) with a solid acid catalyst, such as Amberlite® IR 120 H resin[10].

    • Set up two syringe pumps, one for the phenylhydrazine solution and one for the ketone/ester solution.

    • Connect the pumps to a T-mixer, which then feeds into the heated catalyst column.

  • Reaction Execution:

    • Prepare a solution of the desired phenylhydrazine in a suitable solvent (e.g., methanol).

    • Prepare a separate solution of methyl acetoacetate (as the ketone surrogate) in the same solvent.

    • Set the desired temperature for the catalyst column (e.g., 120-150 °C).

    • Pump both solutions through the T-mixer and into the heated column at a defined flow rate. The hydrazone forms in-situ and subsequently cyclizes as it passes over the solid acid catalyst.

  • Work-up and Purification:

    • Collect the output from the reactor.

    • The catalyst remains in the column, simplifying the work-up.

    • Remove the solvent from the collected solution under reduced pressure.

    • The resulting crude product can be purified by standard methods (recrystallization or chromatography). The primary advantage is the elimination of a difficult aqueous work-up to remove a homogeneous acid.

Data Summary: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic approaches for the synthesis of 2-methyl-1H-indole-3-carboxylate and its derivatives.

Catalyst SystemCatalyst LoadingSolventTemperatureTimeTypical YieldReference
Traditional Fischer StoichiometricAcetic Acid / PPA>100 °CSeveral hours40-60%[4][20]
Pd(OAc)₂ / Cu(OAc)₂ 10 mol% Pd(OAc)₂DMF60 °C (μW)0.5 h93%[6][7]
Heterogeneous (Amberlite) N/A (Flow)Methanol140 °CMinutes (residence)Good to Excellent[10]
Metal-Free (DDQ) OxidantDioxane100 °C12 h70-90%[11][13]
Cu(OAc)₂·H₂O CatalystN/A120 °C12 h69-90%[15]

References

Technical Support Center: Prevention of Dimer Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dimer formation during their synthetic routes. Here, we provide in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Diagnosing and Solving Dimerization

This section addresses specific issues you might encounter in the lab. We delve into the mechanistic underpinnings of the problem and provide actionable, step-by-step protocols to mitigate the formation of unwanted dimeric byproducts.

Question 1: I'm performing a Fischer indole synthesis and observing a significant amount of a deeply colored, insoluble byproduct. How can I confirm it's a dimer and prevent its formation?

Answer:

This is a classic issue in Fischer indolization, especially when using strong Brønsted or Lewis acids. The byproduct is very likely an indole dimer or even a trimer, which often presents as a colored, resinous material.[1][2][3]

Root Cause Analysis: The Mechanism of Dimerization

The indole nucleus is electron-rich, with the C3 position being particularly nucleophilic.[4] Under acidic conditions, one indole molecule can be protonated at the C3-position to form a reactive iminium intermediate. This electrophilic species is then readily attacked by a second, nucleophilic indole molecule at its C3-position, leading to the formation of a dimer.[4] This process can continue, leading to trimers and oligomers.[5][6][7] The formation of these byproducts is often favored by high concentrations of both the indole and the acid catalyst.[6]

Workflow for Diagnosis and Mitigation

Below is a systematic workflow to diagnose and resolve the dimerization issue in your Fischer indole synthesis.

G cluster_0 Diagnosis cluster_1 Mitigation Strategy A Observe colored byproduct in Fischer synthesis B Characterize byproduct: TLC, NMR, MS A->B Isolate C Confirm dimer/oligomer structure B->C Analyze data D Modify Reaction Conditions C->D If confirmed... I Use Protecting Group C->I If persistent... K Alternative Synthesis C->K If still problematic... E Lower Temperature (e.g., 0 °C) D->E F Slow/Reverse Addition of Substrate D->F G Increase Dilution D->G H Change Acid Catalyst D->H J N-Protecting Group (e.g., Boc, Ts) I->J L e.g., Leimgruber-Batcho, Reissert, Bartoli K->L

Caption: Workflow for addressing dimer formation.

Step-by-Step Mitigation Protocol: Modified Fischer Indolization

If dimerization is confirmed, modifying your reaction conditions is the first line of defense. Here is a protocol emphasizing "reverse addition" to maintain a low concentration of the reactive intermediate.

  • Prepare the Acidic Medium: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare your solution of the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl2) in a suitable solvent.[8][9] Cool the mixture to the recommended temperature (e.g., 0 °C in an ice bath).

  • Prepare the Phenylhydrazone Solution: In a separate flask, dissolve the phenylhydrazone starting material in a minimal amount of an appropriate solvent.

  • Perform Reverse Addition: Using the dropping funnel, add the phenylhydrazone solution dropwise to the vigorously stirred, cold acid catalyst solution over an extended period (e.g., 1-2 hours). Maintaining a low temperature and slow addition rate is critical to minimize the concentration of the protonated intermediate at any given time.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The dimer will often appear as a distinct, and sometimes colored, spot.[1]

  • Work-up: Once the reaction is complete, quench it carefully by pouring it over ice and neutralizing with a base (e.g., saturated aqueous sodium bicarbonate).

  • Purification: Extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography to separate the desired indole from any remaining dimer.

Question 2: My indole synthesis involves an electron-rich aniline derivative, and I'm consistently getting low yields due to dimerization. Are there alternative strategies beyond modifying reaction conditions?

Answer:

Electron-rich indoles are inherently more nucleophilic and thus more prone to dimerization.[1] When simple modifications to reaction conditions are insufficient, employing a protecting group strategy or considering an alternative synthetic route are excellent next steps.

Strategy 1: Employing N-Protecting Groups

The nitrogen atom of the indole ring plays a key role in its reactivity. By temporarily masking the N-H group with a protecting group, you can significantly alter the electronic properties of the indole ring, making it less nucleophilic and less susceptible to dimerization.[10][11]

Common Protecting Groups for Indole Synthesis:

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Advantages
tert-ButoxycarbonylBocBoc₂O, DMAP, THFTFA, HClEasily removed under acidic conditions.
Tosyl (p-toluenesulfonyl)TsTsCl, PyridineStrong acid (HBr, H₂SO₄) or reducing agents (Na/NH₃).[12]Very stable, directs lithiation to C2.
2-Phenylsulfonylethyl-Phenyl vinyl sulfone, baseBase (e.g., DBU, NaOH)Readily removed under basic conditions.[13]
AllyloxycarbonylAlocAllyl chloroformate, basePd(0) catalystOrthogonal to many other protecting groups.[14]

Experimental Protocol: N-Boc Protection

  • Protection: Before the cyclization step that forms the indole, protect the nitrogen of your aniline precursor. Dissolve the aniline in a solvent like THF, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Indole Synthesis: Perform your chosen indole synthesis (e.g., Fischer, Bischler-Möhlau) with the N-Boc protected substrate.

  • Deprotection: After successfully forming the protected indole, remove the Boc group. Dissolve the N-Boc indole in a solvent like dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. After completion, neutralize the acid, extract the product, and purify.

Strategy 2: Alternative Synthetic Routes

If dimerization remains a persistent issue, it may be more efficient to switch to a different named reaction for indole synthesis that avoids the harsh acidic conditions that promote oligomerization.

  • Leimgruber-Batcho Indole Synthesis: This method is particularly popular in the pharmaceutical industry and is known for its high yields and ability to generate substituted indoles without strong acids.[15][16]

  • Reissert Synthesis: This route involves the reductive cyclization of an intermediate derived from o-nitrotoluene and diethyl oxalate, again bypassing the need for strongly acidic cyclization conditions.[15][17]

  • Bartoli Indole Synthesis: This method uses vinyl magnesium bromide with nitrobenzenes to create 7-substituted indoles.[15]

  • Modern Catalytic Methods: Many modern methods utilize transition metal catalysts (e.g., Palladium, Copper) to effect cyclization under milder conditions, offering excellent control and minimizing side reactions.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for dimer formation in indole synthesis? A: The primary driver is the high nucleophilicity of the indole ring, particularly at the C3 position. In acidic environments, a protonated indole acts as an electrophile, which is then attacked by another neutral, nucleophilic indole molecule. This electrophilic aromatic substitution-type reaction leads to the dimer.[4][20]

Q2: Can reaction temperature alone prevent dimerization? A: Lowering the reaction temperature is a very effective strategy as it reduces the rate of the dimerization reaction, which often has a higher activation energy than the desired intramolecular cyclization. However, for highly reactive, electron-rich indoles, temperature control alone may not be sufficient to completely suppress the formation of byproducts.[1]

Q3: Are there any modern techniques that can help avoid this issue? A: Yes, microflow synthesis is a powerful, modern technique. By using microreactors with small channel diameters, reactants can be mixed in milliseconds, and reaction times can be precisely controlled to less than a second. This ultrafast processing limits the lifetime of unstable intermediates that lead to dimerization, resulting in significantly higher yields of the desired product.[21][22]

Q4: How can I detect and quantify the amount of dimer in my reaction mixture? A: Dimeric byproducts can often be visualized as distinct spots on a TLC plate, sometimes with a characteristic deep red color.[1] For quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure of the dimer.[1]

Q5: Does the choice of acid catalyst in the Fischer synthesis affect dimer formation? A: Yes, the choice and concentration of the acid catalyst are critical.[6] While both Brønsted and Lewis acids can catalyze the reaction, their efficacy and the extent of side reactions can vary.[8][9][23] Sometimes, switching from a strong Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂ or even a milder solid acid catalyst can reduce the propensity for dimerization.[8][24] It is often a matter of empirical optimization for a specific substrate.

References

Technical Support Center: Strategies for Purifying Polar Indole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar indole-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these complex molecules.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar indole alkaloids by column chromatography?

Polar indole alkaloids present a unique set of purification challenges due to their chemical properties. These molecules often contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases.[1] Key difficulties include:

  • Strong Adsorption: The polar nature of these alkaloids can cause them to bind very strongly to polar stationary phases like silica gel, making elution difficult.[1][2]

  • Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the alkaloid and acidic silanol groups on the surface of silica gel, are a primary cause of peak tailing.[1][3] This distortion complicates fraction collection and reduces purity.

  • Poor Resolution: The presence of multiple, structurally similar alkaloids in a crude extract can make achieving baseline separation a significant challenge.[1]

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1][4]

Q2: My polar indole compound shows poor retention on a C18 column. What are my options?

When reversed-phase chromatography (RPC) fails to retain highly polar compounds, several alternative techniques are more suitable.[5][6] These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[7][8][9] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous solvent.[7][8] In HILIC, water is the strong solvent, which is the opposite of reversed-phase chromatography.[8][10]

  • Ion-Exchange Chromatography (IEX): For ionizable indole-containing compounds, IEX can be a powerful tool.[11][12][13][14] This technique separates molecules based on their net charge.[12][13][14] Cation-exchange chromatography would be used for positively charged (basic) indoles, while anion-exchange would be for negatively charged (acidic) indoles.[11][12]

  • Aqueous Normal-Phase (ANP) Chromatography: Often used interchangeably with HILIC, this technique uses a polar stationary phase with a mobile phase containing water. It can effectively retain and separate polar compounds that are too water-soluble for reversed-phase chromatography.

Q3: How can I mitigate peak tailing when using silica gel for my polar indole purification?

Peak tailing is a common issue, often caused by the interaction of basic indole nitrogen with acidic silanol groups on the silica surface.[1] Here are some strategies to address this:

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier to your mobile phase can help to saturate the acidic silanol groups, reducing their interaction with your compound. Common choices include:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-1%.

    • Ammonia Solution: A solution of 10% ammonia in methanol can be used as the polar component of the mobile phase.[15]

  • Deactivated Silica: Using a less acidic, or "deactivated," silica gel can minimize unwanted interactions.[4]

  • Alternative Stationary Phases: Consider using a different stationary phase altogether, such as alumina (which is basic) or a bonded phase like diol or amine.[2][16][17]

Q4: My indole compound is degrading on the silica gel column. What should I do?

Degradation on silica is a sign that your compound is sensitive to acidic conditions.[1][4] To prevent this:

  • Use a Less Acidic Stationary Phase: As mentioned above, alumina or deactivated silica are good alternatives.[4]

  • Buffer the Mobile Phase: Adding a basic modifier like triethylamine or ammonia can help to neutralize the silica surface.[15]

  • Work Quickly: Minimize the time your compound spends on the column by using a faster flow rate and collecting fractions efficiently.

Q5: Can I use crystallization to purify my polar indole-containing compound?

Yes, crystallization can be a very effective purification technique for polar indoles, especially for obtaining high-purity material.[18][19] The success of crystallization depends heavily on finding a suitable solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures.[19] For polar indoles, a mixture of a polar solvent (like methanol or ethanol) and an anti-solvent (like water or a non-polar organic solvent) often works well.[19]

Troubleshooting Guide: Flash Chromatography of Polar Indoles
Problem Potential Cause(s) Recommended Solution(s)
Compound streaks badly on TLC and column Strong interaction with acidic silanol groups on silica.Add a basic modifier (e.g., 0.5% triethylamine or ammonia) to the eluent.[3][15] Consider using alumina or a bonded phase (diol, amine).[2][16][17]
Compound sticks to the top of the silica column Compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase. A common solvent system for very polar compounds is methanol in dichloromethane.[15] If still unsuccessful, switch to a more suitable technique like HILIC or reversed-phase with an appropriate column.[2][10]
Poor separation of closely related indole alkaloids Insufficient selectivity of the chromatographic system.Optimize the mobile phase composition. Try a different solvent system (e.g., ethyl acetate/hexane vs. methanol/dichloromethane).[15] Consider a different stationary phase (e.g., C18, diol, or cyano) for alternative selectivity.[2]
Compound elutes in the solvent front on a C18 column Compound is too polar and has minimal interaction with the non-polar stationary phase.Switch to a HILIC method using a polar column (silica, amine, diol).[7][8][9] Use a C18 column designed for aqueous conditions (C18Aq).[2]
Compound appears to decompose on the column Compound is sensitive to the acidic nature of silica gel.Use deactivated silica or a non-silica-based stationary phase like alumina.[4] Add a basic modifier to the mobile phase to neutralize the silica surface.[15]

Advanced Purification Strategies & Protocols

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the purification of highly polar compounds that are not well-retained by reversed-phase chromatography.[7][8][9][10]

Workflow for HILIC Method Development

HILIC_Workflow Start Start: Polar Indole Compound Solubility Assess Solubility (Acetonitrile, Water, Methanol) Start->Solubility Column_Selection Select HILIC Column (Bare Silica, Amide, Diol) Solubility->Column_Selection Mobile_Phase Prepare Mobile Phase (High Organic + Aqueous Buffer) Column_Selection->Mobile_Phase Scouting Run Scouting Gradient (e.g., 95:5 to 50:50 ACN:Water) Mobile_Phase->Scouting Optimization Optimize Gradient & Flow Rate Scouting->Optimization Scale_Up Scale-Up to Preparative HPLC Optimization->Scale_Up End Pure Compound Scale_Up->End

Caption: HILIC method development workflow.

Step-by-Step HILIC Protocol
  • Column Selection: Choose a HILIC stationary phase. Bare silica is a good starting point, but amide or diol phases can offer different selectivity.[9][20]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate). The modifier helps to improve peak shape and reproducibility.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A) for at least 10 column volumes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a higher organic content to ensure good peak shape.

  • Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous component.[9] A typical scouting gradient would be from 95% A to 50% A over 15-20 minutes.

  • Detection: Use UV detection at an appropriate wavelength for your indole compound (often around 280 nm) or Mass Spectrometry (MS) for enhanced sensitivity.

Acid-Base Extraction for Preliminary Purification

For crude mixtures containing acidic, basic, and neutral impurities, a preliminary acid-base extraction can significantly simplify the subsequent chromatographic purification.[21]

Decision Tree for Acid-Base Extraction

AcidBase_Extraction Crude {Crude Mixture in Organic Solvent} Add_Acid {Add Aqueous Acid (e.g., 1M HCl)} Crude->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer Neutral & Acidic Compounds Separate1->Organic1 Aqueous1 Aqueous Layer Protonated Basic Indole Separate1->Aqueous1 Add_Base_to_Aq {Add Base (e.g., NaOH) to Aqueous Layer} Aqueous1->Add_Base_to_Aq Extract_Indole Extract with Organic Solvent Add_Base_to_Aq->Extract_Indole Pure_Indole {Organic Layer with Purified Basic Indole} Extract_Indole->Pure_Indole

Caption: Acid-base extraction decision tree.

Crystallization of Polar Indoles

Crystallization is a powerful technique for obtaining highly pure indole compounds.[18][19]

Protocol for Crystallization
  • Solvent Screening: In small vials, test the solubility of your compound in various solvents (e.g., methanol, ethanol, ethyl acetate, water, hexane). The ideal solvent will dissolve the compound when hot but not when cold. Often, a solvent/anti-solvent system is required.[22]

  • Dissolution: In a flask, dissolve your crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

The choice of solvent can influence the crystal habit (shape), which can be important for downstream applications.[22][23]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound and contrasts its spectral features with key analogs. By understanding the influence of substituents on chemical shifts, this guide aims to enhance the interpretation of NMR data for this important class of heterocyclic compounds.

The Significance of Indole Scaffolds and NMR in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The precise characterization of substituted indoles is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution.

¹H and ¹³C NMR Spectral Data of this compound

The structural confirmation of this compound is unequivocally provided by its ¹H and ¹³C NMR spectra. The data presented here was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ [1]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH8.43 (br s)-
H-48.05 (d, J = 2.0 Hz)122.7
H-67.14 (dd, J = 8.5, 2.0 Hz)121.1
H-77.21 (d, J = 8.5 Hz)111.5
C-2-145.2
C-3-104.6
C-3a-127.7
C-5-128.3
C-7a-132.8
2-CH₃2.74 (s)14.2
3-COOCH₃3.94 (s)50.9
3-C OOCH₃-166.1

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet.

Comparative Spectral Analysis with Structural Analogs

To appreciate the electronic effects of the substituents on the indole ring, a comparative analysis with its parent compound and other halogenated and electron-withdrawn analogs is highly instructive. The following compounds provide a clear illustration of these effects on the ¹H and ¹³C NMR spectra.

  • Alternative 1: Methyl 2-methyl-1H-indole-3-carboxylate (unsubstituted analog)

  • Alternative 2: Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate (bromo-substituted analog)

  • Alternative 3: Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate (nitro-substituted analog)

Table 2: Comparative ¹H NMR Data (CDCl₃) of this compound and Analogs

Proton This compound [1]Methyl 2-methyl-1H-indole-3-carboxylate Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate [1]Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate [1]
NH 8.43 (br s)~8.30 (br s)8.41 (br s)8.62 (br s)
H-4 8.05 (d, J=2.0)~7.65 (d, J=7.8)8.21 (s)8.99 (d, J=2.0)
H-6 7.14 (dd, J=8.5, 2.0)~7.15 (t, J=7.5)7.28 (d, J=8.0)8.12 (dd, J=9.0, 2.0)
H-7 7.21 (d, J=8.5)~7.35 (d, J=8.0)7.17 (d, J=8.0)7.36 (d, J=9.0)
2-CH₃ 2.74 (s)~2.70 (s)2.74 (s)2.81 (s)
3-COOCH₃ 3.94 (s)~3.90 (s)3.93 (s)4.00 (s)

Table 3: Comparative ¹³C NMR Data (CDCl₃) of this compound and Analogs

Carbon This compound [1]Methyl 2-methyl-1H-indole-3-carboxylate Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate [1]Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate [1]
C-2 145.2~143.0145.0147.0
C-3 104.6~106.0104.7106.7
C-3a 127.7~128.0128.8126.5
C-4 122.7~121.0125.6118.5
C-5 128.3~120.0115.4143.5
C-6 121.1~122.0124.1118.3
C-7 111.5~110.5112.1110.7
C-7a 132.8~135.0133.1137.5
2-CH₃ 14.2~14.014.214.3
3-COOCH₃ 50.9~50.851.251.3
3-C OOCH₃ 166.1~166.5166.1165.4

Note: Approximate values (~) for the unsubstituted analog are based on typical indole NMR data and are for comparative purposes.

Interpretation and Causality of Spectral Differences

The substitution pattern on the indole ring significantly influences the electron density distribution, which is directly reflected in the ¹H and ¹³C NMR chemical shifts.

  • Effect of the 5-Chloro Substituent: The chlorine atom is an electron-withdrawing group through induction and electron-donating through resonance. In the ¹H NMR spectrum of the title compound, the H-4 proton is deshielded and appears as a doublet at 8.05 ppm due to the proximity of the chlorine atom and the anisotropic effect of the pyrrole ring. The downfield shift of C-5 to 128.3 ppm in the ¹³C spectrum is a direct consequence of the electronegative chlorine atom attached to it.

  • Comparison with the 5-Bromo Analog: Bromine is also a halogen but is less electronegative than chlorine. This results in subtle differences in the chemical shifts. For instance, the C-5 carbon in the bromo-analog appears at a more upfield position (115.4 ppm) compared to the chloro-analog, which is a characteristic effect of heavier halogens.

  • Comparison with the 5-Nitro Analog: The nitro group is a very strong electron-withdrawing group. This effect is pronounced in the ¹H NMR spectrum, where the H-4 proton is significantly deshielded to 8.99 ppm. In the ¹³C spectrum, the C-5 carbon is deshielded to 143.5 ppm, and the C-7a carbon is also shifted downfield to 137.5 ppm, indicating a strong withdrawal of electron density from the benzene portion of the indole ring.

Experimental Protocols

To ensure the reproducibility and accuracy of the NMR data, the following standardized protocols are recommended.

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh approximately 5-10 mg of the indole derivative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm, centered around 6 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Processing: Apply a line broadening of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizing Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for NMR analysis and the structural relationships of the compared compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim h1_acq 1H NMR Acquisition lock_shim->h1_acq c13_acq 13C NMR Acquisition lock_shim->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate analyze Spectral Interpretation integrate->analyze conclusion conclusion

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Structural_Comparison cluster_parent cluster_analogs parent Methyl 2-methyl-1H-indole-3-carboxylate chloro This compound parent->chloro + Cl bromo Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate parent->bromo + Br nitro Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate parent->nitro + NO2

Caption: Structural relationship of the target compound to its analogs.

Conclusion

The ¹H and ¹³C NMR spectra serve as a definitive fingerprint for this compound. A comparative analysis with its unsubstituted, bromo-, and nitro-substituted analogs clearly demonstrates the predictable and interpretable influence of substituents on the electronic environment of the indole scaffold. This guide provides the foundational spectral data and experimental protocols necessary for researchers to confidently identify and characterize these and similar molecules, aiding in the advancement of medicinal chemistry and drug discovery.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Synthesized Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation and purity assessment of newly synthesized indole derivatives is paramount. The indole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this domain, offering unparalleled accuracy and sensitivity for the molecular formula determination and structural elucidation of these vital compounds.

This guide provides an in-depth comparison of leading HRMS technologies for the analysis of synthesized indole derivatives. Moving beyond a simple recitation of specifications, we will delve into the causality behind experimental choices, providing field-proven insights to empower you to select the optimal analytical strategy for your research. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and trustworthy data.

The Critical Role of Mass Accuracy in Drug Discovery

In the synthesis of novel indole derivatives, even minor, unexpected modifications can lead to significant changes in biological activity and safety profiles. Nominal mass measurements provided by standard mass spectrometers are often insufficient to differentiate between isobaric compounds—molecules with the same nominal mass but different elemental compositions. HRMS, by providing mass measurements with high accuracy (typically < 5 ppm), allows for the confident determination of a compound's elemental formula, a critical first step in its identification.[1]

A Comparative Analysis of HRMS Platforms

The choice of HRMS platform significantly impacts the quality and nature of the data obtained. The three most prevalent technologies in modern analytical laboratories are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution 40,000 - 80,000 FWHM60,000 - 500,000+ FWHM>1,000,000 FWHM
Mass Accuracy 1-3 ppm<1-2 ppm<1 ppm
Scan Speed Very Fast (up to 100s of spectra/sec)Fast to MediumSlow
Dynamic Range ExcellentVery GoodGood
Cost & Maintenance ModerateHighVery High & Complex
Ideal Application for Indole Derivatives High-throughput screening, LC-MS/MS of complex mixtures, quantitative analysis.Confident elemental formula determination, structural elucidation of unknowns, impurity profiling.Ultra-high resolution studies, analysis of highly complex mixtures, metabolomics.

Expert Insight: For the routine confirmation of synthesized indole derivatives and the identification of major byproducts, a Q-TOF instrument offers an excellent balance of performance and speed.[2] When dealing with complex reaction mixtures or the need for definitive structural elucidation of unknown impurities, the higher resolution and mass accuracy of an Orbitrap are highly advantageous.[3][4] FT-ICR, while offering the pinnacle of resolution, is often reserved for specialized research applications due to its cost, complexity, and slower scan speed, which can be a limitation when coupled with fast chromatography.[5][6]

Strategic Selection of Ionization Techniques

The successful analysis of synthesized indole derivatives by HRMS begins with the efficient generation of gas-phase ions. The choice of ionization technique is critical and depends on the physicochemical properties of the analyte.

Electrospray Ionization (ESI)

ESI is the most common ionization technique for polar to moderately polar small molecules, making it well-suited for many indole derivatives, especially those containing heteroatoms that can be readily protonated or deprotonated.[7] It is a soft ionization technique, meaning it typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, which is ideal for accurate mass determination.

Causality in Action: The choice of positive or negative ion mode in ESI is dictated by the molecule's ability to accept a proton or lose one. Indole derivatives with basic nitrogen atoms are readily analyzed in positive ion mode. Those with acidic protons, such as carboxylic acid or phenolic hydroxyl groups, will yield a strong signal in negative ion mode.

Atmospheric Pressure Chemical Ionization (APCI)

For less polar and more volatile indole derivatives that are not efficiently ionized by ESI, APCI provides a robust alternative.[8][9][10] APCI utilizes a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules. This technique is less susceptible to matrix effects than ESI and can handle higher flow rates from liquid chromatography systems.[11]

Expert Insight: When synthesizing a library of indole derivatives with varying polarity, a dual ESI/APCI source can be highly efficient, allowing for the analysis of a broader range of compounds without the need to switch hardware.

Experimental Workflow for HRMS Analysis of a Synthesized Indole Derivative

The following diagram and protocol outline a typical workflow for the confident identification of a synthesized indole derivative using LC-HRMS.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis Sample Synthesized Indole Derivative Dissolution Dissolve in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Reversed-Phase Column Ion_Source Ion Source (ESI or APCI) HPLC->Ion_Source Mobile_Phase Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) Mass_Analyzer Mass Analyzer (Q-TOF or Orbitrap) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC Formula_Determination Elemental Formula Determination EIC->Formula_Determination Fragmentation_Analysis MS/MS Fragmentation Analysis Formula_Determination->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: A typical LC-HRMS workflow for the analysis of synthesized indole derivatives.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized indole derivative.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 methanol:water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for many indole derivatives.

    • Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column. This should be optimized for the specific compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • HRMS Parameters (Example for an Orbitrap):

    • Ionization Mode: ESI Positive (for most indole derivatives).

    • Capillary Voltage: 3.5-4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.[7]

    • Scan Mode: Full MS scan from m/z 100-1000.

    • Resolution: 70,000 FWHM.

    • Data Acquisition: Data-dependent MS/MS (dd-MS²) on the top 3-5 most intense ions in the full MS scan. This will provide fragmentation data for structural confirmation.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the peak corresponding to your compound.

    • Extract the ion chromatogram (EIC) for the theoretical exact mass of your target compound.

    • From the full MS spectrum of the peak of interest, determine the experimental exact mass.

    • Use the instrument software to calculate the elemental formula based on the accurate mass and isotopic pattern. The software will provide a list of possible formulas with their corresponding mass errors in ppm. A match with < 5 ppm error and a plausible isotopic pattern provides high confidence in the elemental formula.[12]

    • Analyze the MS/MS spectrum to confirm the structure. The fragmentation pattern should be consistent with the proposed structure of the indole derivative.[13][14][15] Common fragmentation pathways for indoles include cleavage of substituents on the indole ring and rearrangements.[13][14]

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your HRMS data, a self-validating system should be in place. This includes:

  • Daily System Suitability Checks: Before running samples, analyze a standard compound with a known exact mass to verify the mass accuracy and resolution of the instrument.

  • Use of an Internal Standard: For quantitative studies, a stable isotope-labeled (SIL) internal standard is highly recommended to account for any variations in sample preparation and instrument response.[16]

  • Method Validation: For regulated environments, the analytical method should be validated according to FDA or ICH guidelines, assessing parameters such as accuracy, precision, selectivity, and stability.[16][17][18]

Deciphering Fragmentation: The Key to Structural Elucidation

The fragmentation pattern observed in the MS/MS spectrum provides a "fingerprint" of the molecule, allowing for detailed structural confirmation. The following diagram illustrates a generalized fragmentation pathway for a substituted indole derivative.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+H]⁺ Substituted Indole Derivative Fragment1 Loss of R1 group Precursor->Fragment1 CID/HCD Fragment2 Loss of R2 group Precursor->Fragment2 CID/HCD Fragment3 Cleavage of the indole ring Precursor->Fragment3 CID/HCD Fragment4 Rearrangement ions Precursor->Fragment4 CID/HCD

Caption: Generalized fragmentation pathway of a protonated indole derivative in MS/MS.

Expert Insight: The fragmentation of indole derivatives is often initiated by cleavage at the bonds benzylic to the indole ring or at heteroatom linkages.[14] By carefully analyzing the mass differences between the precursor ion and the fragment ions, the different substituents and structural motifs of the molecule can be identified. For complex structures, comparing the experimental fragmentation pattern with in-silico fragmentation prediction software can provide additional confidence in the structural assignment.

Conclusion

High-Resolution Mass Spectrometry is a powerful and versatile technique that is essential for the modern synthetic and medicinal chemist. By understanding the principles behind the different HRMS platforms, ionization techniques, and fragmentation pathways, researchers can design robust analytical strategies to confidently characterize their synthesized indole derivatives. The adoption of a self-validating system ensures the integrity and trustworthiness of the data, which is critical for making informed decisions in the drug discovery and development process.

References

A Comparative Guide to the Synthesis of Substituted Indole-3-Carboxylates: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, substituted indole-3-carboxylates are crucial intermediates in the synthesis of a wide array of therapeutic agents.[2][3] The development of efficient and versatile methods for their synthesis is therefore a subject of continuous investigation. This guide provides an in-depth, objective comparison of classical and modern synthetic routes to this important class of molecules, with supporting experimental data to inform methodological choices in a research and development setting.

Classical Approaches: Time-Tested Routes to the Indole Core

Traditional methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. While often robust, they can be limited by harsh reaction conditions and substrate scope.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[4][5] The choice of acid catalyst is critical, with Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed.[4][5]

The key step in the Fischer synthesis is a[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone.[4] This is followed by the elimination of ammonia to afford the aromatic indole ring.[4] A significant advantage is the commercial availability of a wide variety of substituted phenylhydrazines and carbonyl compounds, allowing for diverse substitution patterns on the resulting indole.

A three-component variation of the Fischer indole synthesis has been developed, allowing for a one-pot process from nitriles, organometallic reagents, and arylhydrazine hydrochlorides.[7][8] This approach enhances the efficiency of the classical method.[7]

The Reissert Indole Synthesis

The Reissert synthesis provides a reliable route to indole-2-carboxylates, which can be readily converted to other indole derivatives. The process begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide to yield an ethyl o-nitrophenylpyruvate.[9][10] This intermediate then undergoes reductive cyclization using reagents such as zinc in acetic acid or catalytic hydrogenation to form the indole-2-carboxylic acid.[1][9]

While effective, the Reissert synthesis is often a two-step process and the initial condensation requires strongly basic conditions.[9] However, it offers a distinct advantage in providing direct access to the indole-2-carboxylate functionality.[10]

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis (also known as the Hemetsberger-Knittel synthesis) is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[11][12] The required azido-propenoic esters are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and ethyl azidoacetate.[13][14]

The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is still under investigation.[11] While the yields are generally good (often exceeding 70%), the synthesis and stability of the azide starting materials can be a drawback.[11][14] A key advantage is the ability to introduce substituents at the 3-position of the indole ring directly from the starting aldehyde.

Modern Methods: The Rise of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to many classical methods. Palladium-catalyzed reactions, in particular, have become powerful tools for constructing the indole nucleus and for the functionalization of pre-formed indole rings.[15]

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction has been successfully applied to the synthesis of N-arylindoles and for the construction of the indole ring itself.[16][17] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.[18] Buchwald and his colleagues have developed highly efficient catalyst systems for the N-arylation of indoles.[18] A modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, highlighting the intermediacy of hydrazones in the classical method.[4]

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[19] It has been employed in the synthesis of substituted indoles by coupling haloindoles with boronic acids or their esters.[20][21] This strategy is particularly useful for introducing aryl or vinyl substituents at various positions of the indole ring.[22]

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[23][24] Intramolecular Heck reactions of appropriately substituted anilines have been developed to construct the indole ring system.[25][26] This method allows for the formation of the five-membered ring through a C-C bond formation.

Carbonylative Approaches: Palladium-catalyzed carbonylation reactions have emerged as a direct route to indole-3-carboxylates and related carbonyl compounds.[27] These reactions can utilize carbon monoxide gas or CO surrogates to introduce the carbonyl group.[27][28] For instance, the direct carbonylation of indoles with boronic acids in the presence of a palladium catalyst provides a route to indol-3-yl aryl ketones.[28]

Comparative Analysis and Experimental Data

To provide a clear comparison, the following tables summarize key performance metrics for selected synthetic routes. The data is compiled from literature sources and represents typical outcomes for the synthesis of representative substituted indole-3-carboxylates.

Table 1: Comparison of Classical Synthetic Routes

MethodStarting MaterialsReagents/CatalystConditionsYield (%)Key AdvantagesKey Disadvantages
Fischer Indole Synthesis Phenylhydrazine, Ketone/AldehydeAcid (e.g., ZnCl₂, H₂SO₄)High Temperature72-80[1]Readily available starting materials, versatile substitution patterns.Harsh acidic conditions, potential for side reactions.
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateBase (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)Multi-step, basic then acidic/reductiveVariable, can be highDirect access to indole-2-carboxylates.Strong base required, multi-step process.
Hemetsberger Indole Synthesis Aryl aldehyde, Ethyl azidoacetateBase (e.g., NaOEt), HeatMulti-step, thermal decomposition>70[11]Good yields, direct introduction of C3-substituents.Azide starting materials can be unstable.

Table 2: Comparison of Modern Palladium-Catalyzed Routes

MethodStarting MaterialsCatalyst SystemConditionsYield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Aryl halide, AminePd catalyst, Ligand (e.g., tBuXphos), BaseMild to moderate temperatureHighExcellent functional group tolerance, mild conditions.Catalyst and ligand costs can be high.
Suzuki Coupling Haloindole, Boronic acidPd catalyst, Ligand, BaseMild to moderate temperatureGood to excellentWide commercial availability of boronic acids.Requires pre-functionalized indole.
Heck Reaction (Intramolecular) Substituted anilinePd catalyst, BaseModerate temperatureGoodForms the indole ring directly.Substrate synthesis can be multi-step.
Palladium-Catalyzed Carbonylation Indole, CO source, Coupling partnerPd catalyst, Ligand, AdditivesMild to moderate temperature and pressureHighDirect introduction of carbonyl functionality.Handling of CO gas can be challenging.

Experimental Protocols

Representative Protocol 1: Fischer Indole Synthesis of 2-Phenylindole[1]
  • Condensation: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.

  • Crystallization: The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • Cyclization: The crude phenylhydrazone is mixed with anhydrous zinc chloride (120 g) and heated in an oil bath at 170 °C until the evolution of ammonia ceases.

  • Workup and Purification: The hot reaction mixture is poured into a mixture of concentrated hydrochloric acid and water. The solid is collected, washed with water, and then dissolved in hot ethanol. The solution is decolorized with activated charcoal and filtered. Upon cooling, 2-phenylindole crystallizes and is collected by filtration. The typical yield is 72-80%.[1]

Representative Protocol 2: Reissert Indole Synthesis of Indole-2-carboxylic acid[1][9]
  • Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.[1]

  • Isolation: The product is isolated by filtration and can be purified by recrystallization.

Representative Protocol 3: Palladium-Catalyzed Synthesis of Methyl Indole-3-carboxylate via Carbonylation[27]

This is a general representation of a modern approach. Specific conditions can vary significantly.

  • Reaction Setup: To a pressure vessel is added the starting indole, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene).

  • Carbonylation: The vessel is charged with carbon monoxide (typically 1-20 atm) and heated to the desired temperature (e.g., 110 °C) for a specified time (e.g., 24-48 hours).

  • Workup and Purification: After cooling and venting the CO, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired methyl indole-3-carboxylate.

Visualization of Synthetic Pathways

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aminal Formation Diimine->Cyclization Elimination NH3 Elimination Cyclization->Elimination Indole Substituted Indole Elimination->Indole

Caption: Workflow for the Fischer Indole Synthesis.

Palladium-Catalyzed Cross-Coupling Cycle (General)

Palladium_Catalysis Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation or Carbopalladation PdII->Transmetal PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Start Ar-X Start->OxAdd Coupling_Partner R'-M or Alkene Coupling_Partner->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The synthesis of substituted indole-3-carboxylates can be achieved through a variety of classical and modern methods. Classical routes like the Fischer, Reissert, and Hemetsberger syntheses remain valuable for their robustness and access to specific substitution patterns. However, modern palladium-catalyzed methods, including Buchwald-Hartwig amination, Suzuki and Heck couplings, and carbonylative approaches, often provide milder reaction conditions, broader substrate scope, and higher functional group tolerance. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For complex, highly functionalized targets, modern transition-metal-catalyzed methods frequently offer a more efficient and versatile approach.

References

A Comparative In Vitro Analysis of Novel 5-Chloro-Indole-Based Compounds and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[2][3] This has established EGFR as a critical therapeutic target, leading to the development of several generations of tyrosine kinase inhibitors (TKIs).

While the user's topic of interest is "Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate," a comprehensive search of the current scientific literature did not yield specific in vitro EGFR inhibition data for this exact molecule. However, the 5-chloro-indole scaffold is a recurring motif in the design of novel EGFR inhibitors, with numerous derivatives demonstrating potent anti-proliferative and EGFR-targeting activities.[4][5][6] This guide will therefore focus on a representative compound from this promising class, specifically a 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (Compound 5g from Mosad et al.) , for which robust in vitro data is available, and compare its performance against established first, second, and third-generation EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.[7]

This technical guide provides a detailed in vitro comparison, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this novel indole-based scaffold in the context of current EGFR-targeted therapies.

The Inhibitors: A Comparative Overview

  • 5-Chloro-Indole Derivative (Compound 5g) : A novel, investigational compound representing the 5-chloro-indole-2-carboxamide class. These compounds have been designed to target both wild-type and mutant forms of EGFR.[7][8]

  • Gefitinib & Erlotinib : First-generation, reversible EGFR-TKIs that compete with ATP at the kinase domain. They are most effective against tumors harboring activating EGFR mutations like exon 19 deletions or the L858R mutation but are largely ineffective against the T790M resistance mutation.

  • Osimertinib : A third-generation, irreversible EGFR-TKI designed to overcome the T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first-generation TKIs.[9][10] It demonstrates high selectivity for mutant EGFR over wild-type EGFR, leading to a better therapeutic window.[11]

In Vitro Performance: A Head-to-Head Comparison

The in vitro efficacy of EGFR inhibitors is primarily assessed through two types of assays: biochemical (enzymatic) assays that measure direct inhibition of the EGFR kinase and cell-based assays that determine the effect on cancer cell proliferation and viability.

Biochemical Potency (IC50) Against EGFR Kinase Variants

The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. The following table summarizes the IC50 values of the selected 5-chloro-indole derivative and established TKIs against wild-type EGFR and clinically relevant mutant forms.

InhibitorEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)EGFR (L858R+T790M) IC50 (nM)
5-Chloro-Indole (Cmpd 5g) 85Not Reported11.9Not Reported
Gefitinib ~37~15-77>10,000>10,000
Erlotinib ~2-60~7-12>10,000>10,000
Osimertinib ~496~12~1-8~1-15

Data compiled from multiple sources.[7][9][11][12][13][14]

Analysis: The 5-chloro-indole derivative (Compound 5g) demonstrates potent inhibition of both wild-type EGFR and the T790M mutant, with an IC50 value for the latter that is comparable to the third-generation inhibitor, Osimertinib.[7] This dual activity is a significant feature. In contrast, first-generation inhibitors like Gefitinib and Erlotinib show a marked loss of potency against the T790M mutation.[12] Osimertinib, as expected, shows high potency against the T790M mutation while being significantly less active against wild-type EGFR, which contributes to its favorable safety profile.[11]

Cellular Activity: Inhibition of Cancer Cell Proliferation

Evaluating inhibitors in a cellular context is crucial to understand their ability to penetrate cell membranes and inhibit EGFR signaling in a complex biological environment. Key cell lines for this purpose include:

  • A431 : A human epidermoid carcinoma cell line characterized by the overexpression of wild-type EGFR, with approximately 2 x 10^6 receptors per cell.[15][16]

  • NCI-H1975 : A human NSCLC cell line that harbors both the activating L858R mutation and the T790M resistance mutation.[17][18][19]

InhibitorA431 (WT EGFR overexpression) GI50 (nM)NCI-H1975 (L858R/T790M) GI50 (nM)
5-Chloro-Indole (Cmpd 5g) 33Not Reported
Gefitinib ~8,800~21,461
Erlotinib ~1,300>10,000
Osimertinib 547~5-40

GI50 (Growth Inhibition 50) values are presented. Data compiled from multiple sources.[7][17]

Analysis: The 5-chloro-indole derivative shows potent anti-proliferative activity in the A431 cell line, outperforming the established TKIs in this context.[7] The high GI50 values for Gefitinib and Erlotinib in the NCI-H1975 cell line underscore their ineffectiveness in the presence of the T790M mutation.[17] Conversely, Osimertinib demonstrates potent growth inhibition in NCI-H1975 cells, consistent with its design to target this specific double mutant.[17]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key in vitro assays used to generate the comparative data.

EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay quantifies the phosphorylation of a substrate peptide by the EGFR kinase, providing a direct measure of the inhibitor's enzymatic potency.

Causality Behind Experimental Choices: The HTRF assay is a preferred method due to its high sensitivity, low background, and homogeneous "add-and-read" format, which minimizes handling errors and is amenable to high-throughput screening.[20][21] The use of time-resolved fluorescence reduces interference from short-lived background fluorescence.

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection HTRF Detection EGFR EGFR Enzyme Phospho_Substrate Phosphorylated Substrate-Biotin EGFR->Phospho_Substrate phosphorylates EGFR->Phospho_Substrate Inhibitor Test Inhibitor Inhibitor->EGFR inhibits Inhibitor->EGFR ATP_Substrate ATP + TK Substrate-Biotin ATP_Substrate->Phospho_Substrate Ab_Eu Anti-pTK Ab-Eu Cryptate (Donor) Phospho_Substrate->Ab_Eu binds Phospho_Substrate->Ab_Eu SA_XL665 Streptavidin-XL665 (Acceptor) Phospho_Substrate->SA_XL665 binds via Biotin Phospho_Substrate->SA_XL665 FRET FRET Signal Ab_Eu->FRET SA_XL665->FRET

Caption: Workflow for the HTRF EGFR Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 5 mM DTT, 0.1% BSA).[22]

    • Create a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the kinase buffer. The final DMSO concentration should be kept below 1%.

    • Prepare solutions of recombinant human EGFR kinase (wild-type or mutant), a biotinylated tyrosine kinase (TK) substrate peptide, and ATP in the kinase buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2 µL of the diluted test inhibitor or DMSO (vehicle control).

    • Add 2 µL of the EGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of the ATP and substrate peptide mixture. The final ATP concentration should be at or near its Km value for EGFR to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of HTRF detection buffer containing an anti-phosphotyrosine antibody labeled with Europium cryptate (donor) and streptavidin labeled with XL665 (acceptor).[22]

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This cell-based assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of the inhibitor on cell proliferation and viability.[23]

Causality Behind Experimental Choices: The CellTiter-Glo® assay is a robust and highly sensitive method for determining cell viability.[11] Its homogeneous "add-mix-measure" format simplifies the workflow, and the long-lived luminescent signal provides flexibility in measurement timing.[23] The quantification of ATP is a reliable marker for the number of viable, metabolically active cells.

CTG_Workflow cluster_culture Cell Culture & Treatment cluster_assay Luminescence Assay cluster_data Data Analysis Seed Seed Cells in 96-well Plate Adhere Incubate (24h) for Adhesion Seed->Adhere Treat Add Serial Dilutions of Inhibitor Adhere->Treat Incubate Incubate (72h) Treat->Incubate Equilibrate Equilibrate Plate to RT Incubate->Equilibrate Add_CTG Add CellTiter-Glo® Reagent Equilibrate->Add_CTG Lyse Shake (2 min) to Lyse Cells Add_CTG->Lyse Stabilize Incubate (10 min) to Stabilize Signal Lyse->Stabilize Read Measure Luminescence Stabilize->Read Plot Plot Luminescence vs. Log[Inhibitor] Read->Plot Calculate Calculate GI50 Plot->Calculate

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A431, NCI-H1975) during their logarithmic growth phase.

    • Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations or vehicle control (DMSO).

    • Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is critical for consistent enzyme kinetics.[24]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[23]

    • Add 100 µL of the reconstituted reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration to generate a dose-response curve and determine the GI50 value.

Conclusion and Future Directions

The in vitro data presented in this guide highlights the potential of the 5-chloro-indole scaffold as a source of potent EGFR inhibitors. The representative compound, a 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative, demonstrates compelling inhibitory activity against both wild-type and, notably, the T790M mutant EGFR, with potency in the nanomolar range that rivals the third-generation inhibitor Osimertinib in an enzymatic assay.[7] Its strong anti-proliferative effect in EGFR-overexpressing A431 cells further validates its cellular activity.

While established inhibitors like Gefitinib and Erlotinib are effective against sensitizing mutations, their utility is limited by the emergence of T790M-mediated resistance. Osimertinib effectively addresses this challenge but exerts less pressure on wild-type EGFR. The dual inhibition profile of the novel indole class suggests a potentially different therapeutic strategy, though further investigation into its selectivity against a wider panel of kinases and its performance in cell lines with different EGFR mutation statuses, including the double mutant NCI-H1975, is warranted.

The detailed protocols provided herein serve as a validated framework for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. As the quest for more durable and potent cancer therapies continues, the exploration of novel chemical scaffolds like the 5-chloro-indoles will be paramount in overcoming the challenges of drug resistance and advancing the field of targeted oncology.

References

A Researcher's Guide to Corroborating Experimental Data with Literature Values for Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the indole scaffold stands as a cornerstone of medicinal chemistry.[1][2][3] Its presence in essential biomolecules like serotonin and its role as a versatile pharmacophore underscore the critical need for precise and accurate characterization of novel indole derivatives.[1] This guide provides a comprehensive framework for researchers to rigorously cross-reference their experimental findings with established literature values, ensuring data integrity and accelerating the pace of discovery.

This document is not a rigid protocol but a dynamic guide. We will delve into the causality behind experimental choices, establish self-validating systems, and ground our methodologies in authoritative sources.

The Imperative of Data Validation

In analytical chemistry, method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[4][5] For researchers synthesizing novel indole compounds, this means confirming that the molecule in their flask is indeed the one they designed. Cross-referencing experimental data with literature values is a fundamental pillar of this validation process. It provides an external benchmark against which to compare your findings, lending confidence to your structural elucidation and physicochemical characterization.

Acquiring Robust Experimental Data: A Step-by-Step Approach

The quality of your experimental data is paramount. The following protocols are designed to yield high-fidelity data for a hypothetical model compound, 5-methoxy-1H-indole . These are generalized procedures that should be adapted based on the specific properties of the compound under investigation.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[8]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified 5-methoxy-1H-indole in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the specific nucleus (¹H or ¹³C) and solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Integrate the proton signals and identify the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities (e.g., singlet, doublet, triplet).

    • Identify the chemical shifts of the carbon signals.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound, offering a crucial piece of confirmatory evidence.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for many indole derivatives.

  • Mass Analysis:

    • Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Compare the experimentally determined exact mass with the theoretically calculated mass for the proposed molecular formula. The difference should be within a few parts per million (ppm).

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is an essential technique for determining the purity of a synthesized compound.[10][11]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice for indole compounds.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically used.

    • Flow Rate: A flow rate of 1 mL/min is standard for analytical columns.

    • Detection: A UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm) is commonly employed.

  • Analysis:

    • Inject a small volume of the sample solution.

    • Record the chromatogram and determine the retention time (Rt) of the main peak.

    • Calculate the purity of the sample by integrating the peak areas.

Sourcing and Utilizing Literature Data

Authoritative databases are indispensable for finding reliable literature values.

  • NIST Chemistry WebBook: A comprehensive source for chemical and physical property data.[12][13][14][15][16]

  • PubChem: A vast database of chemical molecules and their activities against biological assays.[17][18][19][20][21]

  • Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds.[22][23][24][25]

When searching these databases, use various identifiers such as the compound name, CAS Registry Number, and InChIKey for the most accurate results.

The Comparison Workflow: A Visual Guide

The following diagram illustrates the logical flow of cross-referencing your experimental data with literature values.

Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison & Validation exp_synthesis Synthesize & Purify Indole Compound exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ms Mass Spectrometry (HRMS) exp_synthesis->exp_ms exp_hplc HPLC (Purity, Rt) exp_synthesis->exp_hplc exp_physchem Physicochemical (MP, Solubility) exp_synthesis->exp_physchem compare_data Compare Experimental vs. Literature Data exp_nmr->compare_data exp_ms->compare_data exp_hplc->compare_data exp_physchem->compare_data lit_nist NIST WebBook lit_nist->compare_data lit_pubchem PubChem lit_pubchem->compare_data lit_sdbs SDBS lit_sdbs->compare_data lit_search Database Search (Name, CAS, InChIKey) lit_search->lit_nist lit_search->lit_pubchem lit_search->lit_sdbs validation Structure & Purity Validation compare_data->validation Match discrepancy Investigate Discrepancies compare_data->discrepancy No Match conclusion Final Report validation->conclusion discrepancy->conclusion

Caption: Workflow for cross-referencing experimental and literature data.

Data Comparison: A Tabulated Approach

The following table presents a hypothetical comparison for our model compound, 5-methoxy-1H-indole. The "Experimental Data" column represents plausible results obtained from the protocols described above, while the "Literature Value" column contains data sourced from authoritative databases.

Parameter Experimental Data Literature Value Source (Literature)
Molecular Formula C₉H₉NOC₉H₉NOPubChem[19]
Molecular Weight 147.18 g/mol 147.17 g/mol PubChem[19]
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 8.05 (br s, 1H), 7.25 (d, J=8.8 Hz, 1H), 7.15 (t, J=2.8 Hz, 1H), 7.05 (d, J=2.4 Hz, 1H), 6.90 (dd, J=8.8, 2.4 Hz, 1H), 3.85 (s, 3H)Varies with solvent and frequency. Characteristic peaks expected.SDBS[25]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 154.2, 131.5, 128.9, 122.8, 112.3, 111.9, 102.5, 100.6, 55.9Varies with solvent and frequency. Characteristic peaks expected.SDBS[25]
HRMS (ESI+) m/z [M+H]⁺ calcd for C₉H₁₀NO⁺: 148.0757; found: 148.0755N/AN/A
Melting Point (°C) 54-5652-54Wikipedia[26]
HPLC Purity (%) >99%N/AN/A
UV λmax (nm) 275270ACS Publications[27]

Interpreting the Results and Troubleshooting

A close match between your experimental data and literature values provides strong evidence for the correct identification and high purity of your compound. However, minor discrepancies are common and can arise from differences in experimental conditions (e.g., solvent, temperature, instrument calibration).

Significant deviations warrant further investigation. Potential sources of error include:

  • Incorrect structure: Re-examine your NMR and MS data. 2D NMR experiments (e.g., COSY, HSQC) can provide more detailed structural information.

  • Impurities: Check your HPLC data for the presence of unexpected peaks. Purification may be necessary.

  • Polymorphism: Different crystalline forms of a compound can exhibit different melting points.

By systematically acquiring high-quality experimental data and diligently comparing it with values from reputable sources, researchers can build a robust and trustworthy foundation for their work with indole compounds. This rigorous approach to data validation is not merely a procedural formality but a cornerstone of scientific integrity.

References

Safety Operating Guide

Proper Disposal of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate, a halogenated indole derivative commonly used in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for the disposal of analogous chlorinated organic compounds and general hazardous chemical waste, ensuring a high standard of safety and regulatory compliance. The core principle is to treat this compound as hazardous waste, necessitating a meticulous and systematic approach to its collection, storage, and disposal.

Immediate Safety Considerations and Hazard Assessment

Personal Protective Equipment (PPE) and Engineering Controls
Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shieldProtects against splashes of liquid waste or airborne solid particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents direct skin contact and potential absorption of the hazardous compound.
Body Protection Laboratory coat, long-sleeved clothingMinimizes the risk of skin exposure to spills or contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodReduces the risk of inhaling aerosols or dust of the compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. At no point should this chemical or its waste be disposed of down the drain or in regular trash.[1][2]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][4] this compound waste must be collected as halogenated organic waste .

  • Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with non-halogenated solvent waste.[5][6][7] Keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal and is a key safety measure.[6][7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Containment and Container Management

Select a container that is chemically compatible with the waste. For liquid waste, use a container designed for liquids with a secure, tight-fitting lid.[2][8][9]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks.[9]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[2][9][10] The label must include the full chemical name, "this compound," and the approximate concentration or percentage.[10]

  • Closure: Keep the waste container closed at all times, except when adding waste.[1][2][5][11]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[1][11]

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Location: The SAA should be in a well-ventilated area, away from incompatible materials.

  • Segregation in SAA: Within the SAA, ensure that the halogenated waste container for this compound is segregated from other incompatible waste streams, such as acids, bases, and oxidizers.[1][4][8] Refer to a chemical incompatibility chart for detailed guidance.[3]

Waste Disposal and Pickup

The final step is the transfer of the hazardous waste to a licensed disposal facility through your institution's Environmental Health and Safety (EHS) office.

  • Request Pickup: Once the waste container is full (do not overfill), contact your institution's EHS office to schedule a waste pickup.[1][8][10]

  • Documentation: Complete any required waste disposal request forms provided by your EHS department.[10]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If safe to do so, use an appropriate absorbent material (e.g., sand, diatomite, universal binders) to contain the spill.[12]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance. Place the collected material in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. The first rinseate from cleaning contaminated glassware or surfaces must be collected as hazardous waste.[2]

  • Reporting: Report the spill to your institution's EHS office.

Experimental Protocols for Waste Management

Given that in-laboratory chemical treatment of hazardous waste can be dangerous and may produce byproducts of unknown toxicity, it is strongly recommended not to attempt chemical neutralization or degradation of this compound waste. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility via your institution's EHS office.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

DisposalDecisionTree start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled 'Solid Halogenated Waste' container is_solid->solid_waste Solid liquid_waste Collect in labeled 'Liquid Halogenated Waste' container is_solid->liquid_waste Liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment solid_waste->storage liquid_waste->storage pickup Contact EHS for hazardous waste pickup storage->pickup

Caption: Decision tree for segregating this compound waste.

SpillResponseWorkflow spill Spill Occurs alert Alert personnel and evacuate if necessary spill->alert ppe Don appropriate PPE alert->ppe contain Contain spill with absorbent material ppe->contain cleanup Collect waste into hazardous waste container contain->cleanup decontaminate Decontaminate spill area (collect first rinseate) cleanup->decontaminate report Report to EHS decontaminate->report

Caption: Workflow for responding to a spill of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of Methyl 5-chloro-2-methyl-1h-indole-3-carboxylate (CAS 762288-06-2). The guidance herein is synthesized from safety data for structurally similar chlorinated indole compounds and established principles of laboratory safety. It is imperative that these recommendations are integrated into a comprehensive, site-specific risk assessment before any handling of this compound commences.

Immediate Safety Synopsis: Understanding the Core Risks

This compound and related analogs are presumed to present significant health risks. Based on data from similar chemical structures, this compound should be handled as if it is harmful if swallowed, toxic upon skin contact, and a cause of serious skin and eye irritation.[1][2] Furthermore, there is a potential for respiratory irritation and allergic skin reactions.[1][2][3] The primary routes of exposure are inhalation, dermal contact, and eye contact. Therefore, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended—it is mandatory.

Hazard ClassificationPotential Effect
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3][4]
Skin Corrosion/Irritation Causes skin irritation; may cause an allergic skin reaction.[2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][4]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.[2][5]
Aquatic Toxicity Very toxic to aquatic life, requiring contained disposal.[1][4]

The Cornerstone of Safety: A Multi-Layered PPE Protocol

The selection of PPE is dictated by the need to establish multiple barriers against the primary exposure routes. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale and Field Insights
Hand Protection Double-gloving with chemical-impermeable gloves (e.g., nitrile). Inspect prior to use.[1]Double gloving is critical.[6] The outer glove absorbs initial contact and can be removed immediately within the containment area (e.g., fume hood) if contamination is suspected, preserving the integrity of the inner glove and preventing the spread of contamination. Powder-free gloves are essential to avoid aerosolizing contaminated particulates.[6][7]
Eye/Face Protection Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A full-face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[8][9]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust and splashes.[7][9] The face shield adds a critical layer of protection for the entire face.
Body Protection A full-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling concentrates or significant quantities.[8]A lab coat prevents incidental skin contact.[2] The apron provides an additional impermeable barrier against spills of the solid material or solutions.
Respiratory Protection For handling solids outside of a certified fume hood or when dust/aerosols may be generated, a NIOSH/MSHA-approved respirator is required.[1][8] A P100 filter is recommended.[8]The fine, crystalline nature of many indole derivatives makes them easily aerosolized. A respirator ensures that these fine particles are not inhaled, which is a primary route of acute toxicity.[5][9]

Procedural Discipline: Workflow for Donning and Doffing PPE

The order of donning and doffing PPE is a critical control point to prevent cross-contamination. Adherence to this sequence is a self-validating protocol that ensures containment integrity.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Lab Coat & Apron d2 2. Respirator (If required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Inner Gloves d3->d4 d5 5. Outer Gloves (Over cuff) d4->d5 f1 1. Outer Gloves (Dispose as Haz Waste) f2 2. Apron f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Lab Coat f3->f4 f5 5. Inner Gloves (Dispose as Haz Waste) f4->f5 f6 6. Respirator f5->f6 caption Figure 1. Procedural workflow for donning and doffing PPE.

Caption: Figure 1. Procedural workflow for donning and doffing PPE.

Operational and Disposal Plans

Engineering Controls and Safe Handling
  • Ventilation: All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood to control airborne exposure.[2]

  • Hygiene: Avoid all direct contact with the skin and eyes.[1][10] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Clothing: Immediately remove and launder any contaminated clothing before reuse.[1][10]

Storage
  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[1][11]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Plan: A Cradle-to-Grave Approach
  • Chemical Waste: All surplus chemical and contaminated materials must be treated as hazardous chemical waste.[2] Disposal should be carried out by a licensed professional waste disposal service.[1][5] Do not dispose of down the drain.[3][4]

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, must be disposed of as hazardous waste in a designated, sealed container.[3][12]

  • Spill Management: In the event of a spill, wear full PPE, including respiratory protection. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][5] Absorb solutions with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4][12]

Emergency Procedures: Immediate, Decisive Action

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.